Magnesium titanium trioxide
Description
Structure
2D Structure
Properties
CAS No. |
12032-30-3 |
|---|---|
Molecular Formula |
MgO3Ti |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
magnesium;dioxido(oxo)titanium |
InChI |
InChI=1S/Mg.3O.Ti/q+2;;2*-1; |
InChI Key |
YVRGRDDGRSFXCH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Mg+2].[Ti+4] |
Canonical SMILES |
[O-][Ti](=O)[O-].[Mg+2] |
Other CAS No. |
12032-35-8 |
physical_description |
DryPowde |
Origin of Product |
United States |
Synthesis Methodologies for Magnesium Titanium Trioxide
Solid-State Reaction Techniques for MgTiO3 Ceramics
The solid-state reaction method is a conventional and widely used technique for producing MgTiO3 ceramics on a large scale due to its simplicity and cost-effectiveness. This method involves the direct reaction of solid precursors at elevated temperatures.
The conventional solid-state synthesis of MgTiO3 involves the high-temperature sintering of precursor powders. Typically, magnesium oxide (MgO) and titanium dioxide (TiO2) are used as the starting materials. The synthesis process is generally carried out by mixing the reactants, followed by calcination and sintering at temperatures ranging from 1200 to 1350 °C for several hours. The high sintering temperature, often around 1350°C, is necessary to achieve a dense ceramic structure. Additives can be introduced to lower this temperature. For instance, the addition of substances like lithium fluoride (LiF) has been shown to reduce the required sintering temperature to below 1000°C.
The process can be summarized in the following reaction: MgO + TiO₂ → MgTiO₃
This high-temperature treatment facilitates the diffusion of ions between the solid particles, leading to the formation of the desired MgTiO3 phase. The final product's quality, including its phase purity and dielectric properties, is highly dependent on the sintering temperature and duration.
The preparation of the precursor powders is a critical step in the solid-state synthesis of MgTiO3. The reactivity of the precursors is significantly influenced by their particle size and the homogeneity of the mixture. Intensive grinding and mixing of the initial MgO and TiO2 powders are essential to ensure intimate contact between the reactants, which promotes a complete reaction.
Calcination is a heat treatment process applied to the precursor mixture before the final sintering. The calcination temperature plays a crucial role in the formation of the MgTiO3 phase and the elimination of intermediate phases. Research has shown that a pure MgTiO3 phase can be obtained after calcination at temperatures around 700°C when the precursor mixture is amorphous after extensive ball-milling. Optimizing the calcination temperature and holding time is essential to produce a high-purity MgTiO3 powder with the desired characteristics for subsequent sintering. For example, in some studies, calcination temperatures for mixtures of strontium carbonate (SrCO3) and TiO2 to form strontium titanate (SrTiO3) have been investigated between 800 and 1300°C, with the complete reaction occurring at 1200°C. Similarly, for MgTiO3, the calcination temperature must be carefully controlled to avoid the formation of unwanted secondary phases like MgTi2O5 and Mg2TiO4.
| Parameter | Typical Range/Value | Significance |
| Sintering Temperature | 1200 - 1350 °C | Affects density and grain growth of the ceramic. |
| Calcination Temperature | 700 - 1200 °C | Influences phase purity of the initial powder. |
| Precursors | MgO, TiO₂ | Stoichiometry and purity are critical for the final product. |
| Mixing Method | Ball-milling | Ensures homogeneity and increases surface area of precursors. |
Wet Chemical Synthesis Approaches for MgTiO3
Wet chemical methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and higher purity of the final product. These techniques involve the reaction of precursors in a liquid phase.
The sol-gel method is a versatile wet chemical technique for synthesizing nanocrystalline MgTiO3. This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in a solvent. For MgTiO3 synthesis, precursors such as magnesium nitrate (B79036) and butyl titanate can be used. The process begins with the formation of a colloidal suspension (sol), which then undergoes a transition to a gelatinous network (gel). youtube.comyoutube.comyoutube.com
The key steps in the sol-gel process are:
Hydrolysis: Metal alkoxide precursors react with water.
Condensation: The hydrolyzed species polymerize to form a network of metal-oxygen-metal bonds. youtube.com
Drying: The solvent is removed from the gel structure.
Calcination: The dried gel is heat-treated to remove organic residues and crystallize the MgTiO3 phase.
This method allows for the synthesis of MgTiO3 powders at significantly lower temperatures compared to solid-state reactions. For instance, nanocrystalline MgTiO3 with average grain sizes between 10 and 30 nm can be obtained at a calcination temperature of 600°C. researchgate.net The sol-gel method can significantly improve sintering characteristics, reducing the densification sintering temperature by as much as 300°C compared to the solid-state method. youtube.com
Co-precipitation is another effective wet chemical method for producing MgTiO3 nanomaterials. This technique involves the simultaneous precipitation of magnesium and titanium hydroxides or other insoluble salts from a solution containing their respective precursor salts. ijirt.org Precursors such as magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) and titanium tetrachloride (TiCl4) or titanium isopropoxide (C12H28O4Ti) are often used. A precipitating agent, like sodium hydroxide (B78521) (NaOH), is added to the solution to induce the formation of a gelatinous precipitate.
The process variables, such as pH, temperature, and precursor concentration, must be carefully controlled to ensure the formation of a homogeneous precipitate with the desired stoichiometry. After precipitation, the gelatinous product is washed, dried, and calcined at elevated temperatures to yield the final MgTiO3 powder. Pure MgTiO3 with a particle size of less than 200 nm can be obtained at a calcination temperature of 800°C when using C12H28O4Ti as the titanium precursor. This method is advantageous for its simplicity, low cost, and capability for large-scale production. mdpi.com
| Precursor Combination | Precipitating Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) |
| Mg(NO₃)₂·6H₂O + C₁₂H₂₈O₄Ti | NaOH | 800 | < 200 |
| Mg(NO₃)₂·6H₂O + TiCl₄ | NaOH | 1000-1200 | - |
| Sea Water Bitterns + TiCl₄ | Oxalic Acid | - | ~47 |
The polymeric precursor method, also known as the Pechini method, is particularly suitable for fabricating thin films of complex oxides like MgTiO3. acs.orgunit.no This method is a variation of the sol-gel process where a polymer network is formed to chelate the metal cations. Typically, a carboxylic acid (like citric acid) is used to chelate the metal precursors in a solution, followed by the addition of a polyhydroxy alcohol (like ethylene (B1197577) glycol) to form a polyester resin upon heating. google.com
This process immobilizes the metal ions within the polymer network, ensuring a high degree of homogeneity and preventing segregation during subsequent heat treatment. The resulting polymeric resin can be deposited onto a substrate using techniques like spin-coating. acs.org The coated substrate is then subjected to a series of heat treatments, first at a lower temperature to decompose the polymer and then at a higher temperature (e.g., 400-700°C) to crystallize the MgTiO3 thin film. acs.org This method offers excellent control over the film's stoichiometry and microstructure. unit.no
Sonochemical Synthesis of MgTiO3 Nanoparticles
Sonochemical synthesis is a method that utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium—to drive chemical reactions. nih.gov The collapse of these bubbles generates localized hot spots with transient high temperatures (up to 5000 K) and rapid cooling rates, which facilitates the formation of nanoparticles. nih.gov
In the synthesis of Magnesium titanium trioxide (MgTiO3) nanoparticles, this method has been successfully employed using titanium dioxide (TiO2) and magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) as precursors. researchgate.net This process has demonstrated the ability to produce MgTiO3 nanoparticles without the formation of additional phases like magnesium dititanate (MgTi2O5) or magnesium orthotitanate (Mg2TiO4). researchgate.net
The resulting nanoparticles are characterized by an irregular shape with significant agglomeration, as confirmed by Scanning Electron Microscopy (SEM). X-ray Diffraction (XRD) analysis confirms the crystal structure and phase purity of the MgTiO3 nanoparticles after calcination at 700°C for 2 hours. researchgate.net Optical analysis has determined the band gap energy of these sonochemically synthesized nanoparticles to be approximately 3.05 eV. researchgate.net
Table 1: Summary of Sonochemical Synthesis of MgTiO3 Nanoparticles
| Parameter | Description | Source |
| Precursors | Titanium dioxide (TiO2), Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) | researchgate.net |
| Method | Sonochemical | nih.govresearchgate.net |
| Post-synthesis Treatment | Calcination at 700°C for 2 hours | researchgate.net |
| Resulting Phases | Pure MgTiO3 (no MgTi2O5 or Mg2TiO4) | researchgate.net |
| Morphology | Irregular shape with serious agglomerations | researchgate.net |
| Band Gap | 3.05 eV | researchgate.net |
Thin Film Deposition Technologies for this compound
Pulsed Laser Deposition (PLD) of MgTiO3 Films
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. This process vaporizes material from the target, which then condenses on a substrate as a thin film.
This technique has been effectively used to grow high-quality, single-crystalline MgTiO3 thin films with the ilmenite (B1198559) structure on aluminum oxide (Al2O3) substrates. aip.orgbohrium.com Key to achieving high-quality films is the careful control of deposition parameters. Research has shown that by increasing the oxygen pressure (PO2) from approximately 10⁻⁶ to 10⁻¹ Torr, the segregation of the Mg2TiO4 phase can be suppressed. bohrium.comaip.org Furthermore, decreasing the deposition rate helps to prevent the formation of twin domains on the triangular lattice of the Al2O3 substrate, leading to the synthesis of single-crystalline films. bohrium.comaip.org
An optimal condition for growing ilmenite-type single-crystalline MgTiO3 thin films has been identified at an oxygen pressure of 10⁻⁵ Torr and a temperature of 875°C, with a low deposition rate of about 1 nm per kilopulse. aip.org Films grown under these conditions are transparent in the visible spectrum with a sharp absorption edge, and the bandgap has been evaluated to be approximately 4.4 eV. bohrium.comaip.org When deposited on sapphire substrates, these films exhibit extremely smooth surface morphology, with a root mean square (rms) roughness of just 0.87 nm. researchgate.net The dielectric constant and loss for MgTiO3 thin films deposited by PLD were measured to be about 24 and 1.5% at 1MHz, respectively. researchgate.net
Table 2: Pulsed Laser Deposition Parameters and Resulting MgTiO3 Film Properties
| Parameter | Value/Condition | Resulting Film Characteristic | Source |
| Substrate | Aluminum Oxide (Al2O3) (0001) | Single-crystalline, (0001)-oriented film | aip.orgbohrium.com |
| Target | Sintered MgO and TiO2 | Stoichiometric MgTiO3 film | aip.org |
| Oxygen Pressure (PO2) | 10⁻⁶ to 10⁻¹ Torr (Optimum: 10⁻⁵ Torr) | Suppression of Mg2TiO4 phase | bohrium.comaip.org |
| Substrate Temperature | 875°C | Ilmenite-type single-crystalline structure | aip.org |
| Deposition Rate | Low (approx. 1 nm/kp) | Suppression of twin-domain formation | aip.org |
| Band Gap | ~4.4 eV | Transparent insulator | bohrium.comaip.org |
| RMS Roughness | 0.87 nm (on sapphire) | Very smooth surface | researchgate.net |
| Dielectric Constant | ~24 (at 1 MHz) | Suitable for microwave applications | researchgate.net |
| Dielectric Loss | 1.5% (at 1 MHz) | Low loss characteristic | researchgate.net |
Radio Frequency (RF) Magnetron Sputtering of MgTiO3 Thin Films
RF magnetron sputtering is a versatile plasma-based coating technology used for depositing thin films. In this process, an RF voltage is applied to a target of the desired material, which is placed in a vacuum chamber with an inert gas like argon. This creates a plasma, and the resulting gas ions are accelerated towards the target, ejecting, or "sputtering," atoms that then deposit onto a substrate. youtube.com A magnetic field behind the target confines the plasma, increasing the ionization efficiency and deposition rate. youtube.com
MgTiO3 thin films have been successfully prepared on silicon (Si(100)) substrates using this method with a pre-synthesized MgTiO3 target. aip.org The quality and properties of the deposited films are highly dependent on the process parameters, particularly the RF power and substrate temperature. aip.org
Studies have shown that increasing the RF power density and the substrate temperature improves the crystallinity of the MgTiO3 films. aip.org For instance, a highly oriented MgTiO3 (110) thin film was achieved at an RF power density of 7.7 W/cm² and a substrate temperature of 400°C, a temperature significantly lower than that required for bulk sintering. aip.orgresearchgate.net Atomic Force Microscopy (AFM) has also revealed that the surface roughness of the films decreases as the substrate temperature is increased. aip.org
Table 3: RF Magnetron Sputtering Process Parameters for MgTiO3 Thin Films
| Parameter | Range/Value | Effect on Film Properties | Source |
| Target | Synthesized MgTiO3 | Stoichiometric film deposition | aip.orgresearchgate.net |
| Substrate | n-type Si(100) | Oriented film growth | aip.orgresearchgate.net |
| RF Power Density | 1.1 to 7.7 W/cm² | Increased crystallinity with higher power | aip.org |
| Substrate Temperature | 300 to 400°C | Improved crystallinity and decreased surface roughness at higher temperatures | aip.org |
| Optimal Conditions | 7.7 W/cm², 400°C | Highly oriented MgTiO3 (110) thin film | aip.orgresearchgate.net |
Vapor-Solid Reaction Mechanisms for MgTiO3 Film Growth
The vapor-solid reaction method is a synthesis approach where a thin film is grown on a solid substrate through its reaction with a vapor-phase precursor. For this compound, this has been demonstrated by reacting magnesium oxide (MgO) vapor with a solid titanium dioxide (TiO2) rutile single-crystal substrate. acs.org
In this process, MgTiO3 thin films were grown at temperatures between 600 and 800°C. The resulting films are crystallographically well-oriented, with the orientation of the substrate dictating the orientation of the grown film in a process known as topotaxial growth. acs.org
The underlying mechanism for this growth is believed to involve the in-diffusion of magnesium cations from the vapor phase into the TiO2 lattice. acs.org As the Mg cations diffuse in, the existing oxygen sublattice of the TiO2 rutile structure is essentially taken over by the newly forming MgTiO3 geikielite phase. acs.org This preserves the crystallographic orientation from the substrate to the film. The structural similarity between the hexagonal close packing of oxygen ions in the ilmenite MgTiO3 structure and the oxygen sublattice in the TiO2 substrate facilitates this topotaxial formation. acs.org
Table 4: Summary of Vapor-Solid Reaction for MgTiO3 Film Growth
| Parameter | Description | Source |
| Reactants | Magnesium Oxide (MgO) vapor, Titanium Dioxide (TiO2) solid substrate | acs.org |
| Reaction Temperature | 600 - 800°C | acs.org |
| Growth Type | Topotaxial | acs.org |
| Proposed Mechanism | In-diffusion of Mg cations into the TiO2 lattice | acs.org |
| Structural Relationship | The oxygen sublattice of TiO2 is taken over by the growing MgTiO3 phase | acs.org |
| Resulting Product | Crystallographically well-oriented MgTiO3 thin film | acs.org |
Crystallographic and Microstructural Characterization of Magnesium Titanium Trioxide
Crystal Structure Analysis of MgTiO₃ (Geikielite Phase)
The ambient pressure phase of magnesium titanium trioxide is the geikielite phase, which possesses a well-defined crystal structure that can transform under extreme conditions.
At standard atmospheric pressure, this compound crystallizes in the ilmenite (B1198559) structure type. vu.nl This structure belongs to the trigonal crystal system and is characterized by the rhombohedral space group R-3 (space group number 148). materialsproject.orgosti.govmaterialsproject.org The ilmenite structure of MgTiO₃ is the stable form under ambient conditions and is composed of a three-dimensional network of interconnected polyhedra. osti.govmaterialsproject.org This rhombohedral symmetry is a defining characteristic of the geikielite mineral. vu.nlwikipedia.org The structure consists of layers of Mg²⁺ and Ti⁴⁺ cations alternating along the c-axis, separated by layers of O²⁻ anions.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3 | vu.nlmaterialsproject.org |
| Lattice Parameter 'a' | 5.06 Å | materialsproject.org |
| Lattice Parameter 'c' | 13.88 Å | materialsproject.org |
| Unit Cell Volume | 307.56 ų | materialsproject.org |
While the ilmenite structure is stable at ambient pressure, many ilmenite-type compounds undergo phase transitions to a perovskite structure at high pressures. arizona.edu Studies on the MgTiO₃-FeTiO₃ join have confirmed the stability of a continuous perovskite solid solution at high pressure and temperature. researchgate.netresearchgate.net For instance, in a mixed-cation system (Fe₀.₅Mg₀.₅TiO₃), a transition to a GdFeO₃-type perovskite structure was observed at approximately 28 GPa at room temperature. researchgate.net Heating this sample to 802 °C at 21 GPa resulted in the formation of a single-phase perovskite. researchgate.net This transformation is significant because the perovskite structure can host different cation sizes and is a key phase in Earth's mantle mineralogy. arizona.eduresearchgate.net
The ilmenite structure of MgTiO₃ is defined by the specific coordination of its constituent ions. materialsproject.orgosti.gov Both magnesium (Mg²⁺) and titanium (Ti⁴⁺) cations are bonded to six oxygen (O²⁻) atoms, forming distorted octahedra (MgO₆ and TiO₆). materialsproject.orgosti.govresearchgate.net These octahedra form the fundamental building blocks of the crystal lattice.
The MgO₆ octahedra share corners with nine TiO₆ octahedra, edges with three other MgO₆ octahedra, and one face with a TiO₆ octahedron. materialsproject.orgosti.gov Similarly, the TiO₆ octahedra share corners with nine MgO₆ octahedra, edges with three other TiO₆ octahedra, and one face with an MgO₆ octahedron. materialsproject.orgosti.gov The corner-sharing octahedral tilt angles range from 45° to 61°. materialsproject.orgosti.gov The oxygen anions are bonded to two Mg²⁺ and two Ti⁴⁺ atoms in a distorted see-saw-like geometry. materialsproject.org
The distortion in the octahedra is evident from the varying bond lengths. In the MgO₆ octahedra, there are three shorter Mg-O bonds (2.04 Å) and three longer ones (2.16 Å). materialsproject.org In the TiO₆ octahedra, there are three shorter Ti-O bonds (1.87 Å) and three longer ones (2.10 Å). materialsproject.org
| Atom | Wyckoff Position | x | y | z |
|---|---|---|---|---|
| Mg | 6c | 1/3 | 2/3 | 0.311558 |
| Ti | 6c | 2/3 | 1/3 | 0.188669 |
| O | 18f | 0.315034 | 0.294888 | 0.246799 |
Source: Materials Project. materialsproject.org
Advanced Diffraction Techniques for Structural Elucidation
The precise determination of MgTiO₃'s crystal structure relies on sophisticated diffraction methods that provide detailed information about atomic arrangements over a range of temperatures and pressures.
X-ray diffraction (XRD) is a fundamental technique for the characterization of MgTiO₃. researchgate.net It is widely used to confirm the phase formation and purity of synthesized powders, with studies consistently identifying the geikielite ilmenite structure as the primary phase. researchgate.netmdpi.comresearchgate.net Rietveld refinement of XRD data is a powerful tool used to determine detailed structural parameters, including lattice constants and atomic positions, confirming the trigonal symmetry with the R-3 space group. researchgate.netmdpi.com
High-pressure, single-crystal XRD studies, often utilizing synchrotron radiation, have been instrumental in investigating the compression mechanisms of MgTiO₃. arizona.eduresearchgate.net These experiments measure the changes in unit-cell parameters under increasing pressure, providing data to derive the equation of state. researchgate.net For example, studies have shown a systematic decrease in the 'a' and 'c' lattice parameters and the unit cell volume as pressure increases from ambient to 8.1 GPa. arizona.edu High-temperature XRD is also employed to study the thermal stability and structural changes at elevated temperatures. researchgate.net
| Pressure (GPa) | a (Å) | c (Å) | Volume (ų) |
|---|---|---|---|
| 0.0001 | 5.0540(9) | 13.898(1) | 307.4(1) |
| 3.1 | 5.028(2) | 13.79(6) | 301.8(3) |
| 5.8 | 5.006(2) | 13.689(6) | 297.1(3) |
| 8.1 | 4.992(2) | 13.609(7) | 293.7(5) |
Source: Yamanaka et al. (2005). arizona.edu
High-temperature neutron diffraction (HT-ND) is a complementary technique to XRD that provides crucial insights into the crystal structure of materials. Because neutrons interact with atomic nuclei rather than electron clouds, they are particularly effective for accurately determining the positions of light elements like oxygen. aps.org Studies have utilized high-temperature neutron powder diffraction to determine the temperature dependence of the geikielite (MgTiO₃) structure, offering a more precise description of atomic positions and thermal vibrations as a function of temperature. materialsproject.org
Rietveld Refinement for Lattice Parameter and Phase Composition Determination
Rietveld refinement is a powerful analytical technique used for the characterization of crystalline materials from diffraction data. wikipedia.org This method involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern, allowing for the determination of numerous structural parameters. wikipedia.org For this compound, Rietveld analysis of X-ray diffraction (XRD) patterns is crucial for accurately determining unit cell dimensions, phase quantities, and atomic coordinates. wikipedia.orgresearchgate.net
The refinement process can confirm the presence of a well-defined rhombohedral MgTiO3 phase. researchgate.net In syntheses of MgTiO3-based ceramics, secondary phases such as Magnesium Dititanate (MgTi2O5) or Magnesium Orthotitanate (Mg2TiO4) can form depending on the stoichiometry and processing conditions. researchgate.netresearchgate.net Rietveld quantitative phase analysis allows for the precise determination of the molar percentage of each phase present in a sintered ceramic. researchgate.net For example, in one study, the refinement of XRD data for a (Mg0.5Zn0.5)TiO3 ceramic sintered at 1000°C identified the molar percentages of the constituent phases. researchgate.net
The parameters that can be refined include lattice parameters for each phase, scale factors, crystallite size, and strain effects. semanticscholar.org
Table 1: Example of Rietveld Refinement Output for a MgTiO3-based Ceramic
| Parameter | Value |
|---|---|
| Phase Composition | |
| Molar % MgTiO3 | Data not available in sources |
| Molar % MgTi2O5 | Data not available in sources |
| Lattice Parameters (MgTiO3) | |
| a (Å) | Data not available in sources |
| c (Å) | Data not available in sources |
| Unit Cell Volume (ų) | Data not available in sources |
Microstructural Evolution and Morphology of MgTiO3
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) Analysis
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are essential techniques for observing the surface morphology and microstructure of materials. researchgate.netwisdomlib.org FESEM, in particular, provides ultra-high-resolution imaging that allows for the visualization of features on the nanometer scale. wisdomlib.orgiaea.org
Studies on MgTiO3 ceramics reveal that the microstructure is highly dependent on the sintering temperature. SEM images show that as the sintering temperature increases, grains tend to grow, and the porosity of the ceramic changes. researchgate.netresearchgate.net For instance, in MgTiO3-based ceramics sintered at temperatures ranging from 1340°C to 1380°C, distinct changes in grain size and packing can be observed. researchgate.net FESEM analysis is used to observe the surface morphology and particle size of MgTiO3 powders and sintered pellets. rsc.org In hierarchically porous nano-crystalline monolithic magnesium titanates, FESEM images show that crystallites in the material's skeletons become larger as the heat-treatment temperature increases from 700°C to 900°C. researchgate.net This indicates that higher temperatures promote the growth of magnesium titanate crystals. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Feature Examination
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides detailed visualization of the interior of a sample by passing a beam of electrons through a thin specimen. openaccessgovernment.orgnih.gov It offers unparalleled capability to provide structural and chemical information down to atomic dimensions, making it an essential tool for examining nanoscale features. openaccessgovernment.orgoaepublish.com
In the context of MgTiO3, TEM analysis has been used to confirm the nanostructure of the material. researchgate.net High-resolution TEM (HRTEM) studies can reveal the detailed structure of the sample at the nanoscale. researchgate.net For example, structural studies of nano MgTiO3 prepared under specific conditions proved that the material was within the nano-size range and possessed regular nanostructures. researchgate.net These structures were identified as having nano-hexagon-like and nano-rectangle-like shapes. researchgate.net This level of detail is critical for understanding how synthesis methods influence the final properties of the material at the nanoscale. openaccessgovernment.org
Grain Growth and Pore Diameter Dependence on Processing Conditions
The grain growth and porosity of MgTiO3 ceramics are strongly influenced by processing conditions, particularly the sintering temperature. semanticscholar.org During sintering, as the temperature is elevated, particles grow and pores are often eliminated as the material densifies. semanticscholar.org
Research shows a direct correlation between sintering temperature and average grain size. In one study, as the sintering temperature of MgTiO3 pellets was increased from 500°C to 1400°C, the average grain size grew from 87 nm to 2411 nm. semanticscholar.org At lower temperatures (e.g., 700°C-800°C), the formation of inter-particle neck growth is observed. semanticscholar.org Between 1000°C and 1200°C, pores are nearly eliminated during an intermediate sintering stage, leading to a steeper increase in average grain size. semanticscholar.org At the final sintering stages (above 1200°C), particles grow rapidly into large grains to reduce the total interfacial energy. semanticscholar.org Similarly, in porous MgTi2O5/MgTiO3 composites, increasing the sintering temperature from 1000°C to 1200°C results in a denser microstructure with less anisotropic grains. scispace.com The porosity of ceramics is also affected; with increasing sintering temperature, porosity tends to first decrease as the material densifies and then may increase at very high temperatures. researchgate.net
Table 2: Average Grain Size of MgTiO3 at Different Sintering Temperatures
| Sintering Temperature (°C) | Average Grain Size (nm) | Sintering Stage |
|---|---|---|
| 500 | 87 | Initial |
| 800 | 149 | Initial |
| 1000 | 216 | Intermediate |
| 1200 | 526 | Intermediate |
| 1300 | 1537 | Final |
| 1400 | 2411 | Final |
Data synthesized from research on grain growth in MgTiO3. semanticscholar.org
Defect Chemistry and Non-Stoichiometry in MgTiO3
The properties of crystalline materials like MgTiO3 are significantly influenced by defects, which can be intrinsic (e.g., vacancies, interstitials) or extrinsic (e.g., non-stoichiometry). nih.govmdpi.com Defect chemistry describes the types and concentrations of these defects and their interactions within the crystal lattice. nih.gov
Intrinsic Defect Processes: Cation Anti-site and Frenkel Defects
Atomistic simulations are used to study the intrinsic defect processes in MgTiO3. The primary types of point defects considered are Frenkel and anti-site defects. nih.gov A Frenkel defect occurs when an ion leaves its lattice site, creating a vacancy, and moves to a nearby interstitial position. wikipedia.org An anti-site defect involves the exchange of positions between two different cations; in this case, a Mg²⁺ ion occupying a Ti⁴⁺ site and vice-versa. mdpi.comnih.gov
Defect calculations for MgTiO3 consistently show that the cation anti-site defect is the most favorable intrinsic defect process, with the lowest formation energy. nih.govresearchgate.net The energy for this defect process has been reported to be as low as 0.42 eV. researchgate.net The second most favorable intrinsic defect is the Mg Frenkel defect, although its formation energy is highly endoergic, indicating it is much less likely to occur spontaneously compared to the anti-site defect. nih.govcoventry.ac.uk
Table 3: Energetics of Intrinsic Defect Processes in MgTiO3
| Defect Process | Relative Favorability | Formation Energy |
|---|---|---|
| Cation Anti-site Defect | Most Favorable | Low (e.g., 0.42 eV) researchgate.net |
| Mg Frenkel Defect | Second Most Favorable | Highly Endoergic nih.gov |
This table summarizes the relative stability of key intrinsic defects in this compound based on atomistic simulations. nih.govresearchgate.net
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | MgTiO3 |
| Magnesium Dititanate | MgTi2O5 |
| Magnesium Orthotitanate | Mg2TiO4 |
| Magnesium Oxide | MgO |
Oxygen Vacancy Concentration and its Impact
Oxygen vacancies are intrinsic point defects in titanate perovskites that significantly influence their electronic and structural properties. In materials like MgTiO₃, the concentration of these vacancies can alter dielectric properties, conductivity, and local crystal structure. The formation of an oxygen vacancy creates a defect complex, which can lead to local deformations of the perovskite unit cells. researchgate.net This is because the removal of an oxygen atom can lower the local symmetry and induce a complex multiorbital reconstruction. semanticscholar.org
The impact of oxygen vacancy concentration is a critical area of study. For instance, in similar titanate ceramics, a controlled reduction in oxygen vacancies has been shown to enhance piezoelectric properties. nih.gov Conversely, an excessive concentration can lead to increased dielectric loss and the creation of leakage currents. nih.govtandfonline.com While a direct quantitative analysis for MgTiO₃ is complex, studies on related titanates show that increasing oxygen vacancy concentration can cause a significant collapse of the band gap and a transition in conductivity type. nih.gov In some titanate systems, oxygen vacancies are considered shallow donors that introduce carriers to the conduction band without creating deep levels in the band gap. rsc.org The presence and concentration of these vacancies are crucial in determining the material's suitability for electronic applications, as they can be engineered to tune properties like dielectric loss and leakage current. tandfonline.comresearchgate.net
Diffusion Pathways and Activation Energies for Ionic Species (e.g., Mg, O)
The mobility of ionic species within the MgTiO₃ lattice is fundamental to its behavior at elevated temperatures and in various electronic applications. Atomistic simulations provide significant insights into these diffusion processes. The primary intrinsic defect process is the cation anti-site defect, where Mg and Ti ions exchange positions. coventry.ac.uk
Studies indicate a notable difference in the mobility of magnesium and oxygen ions. Oxygen migration is characterized by high activation energies, typically greater than 3 eV, suggesting that oxygen diffusion is a relatively slow process. coventry.ac.uk In contrast, magnesium ions exhibit significantly higher mobility. The diffusion pathway for Mg ions is associated with a much lower activation energy.
Atomistic simulations have calculated the activation energy for magnesium migration to be approximately 0.88 eV. coventry.ac.uk This lower barrier indicates that Mg ions are the more mobile ionic species within the MgTiO₃ crystal structure compared to oxygen. This disparity in ionic mobility is a key factor in the material's high-temperature behavior and its performance in dielectric applications.
| Ionic Species | Activation Energy for Migration (eV) | Relative Mobility |
|---|---|---|
| Magnesium (Mg) | 0.88 | High |
| Oxygen (O) | > 3.0 | Low |
Crystallographic Orientation and Epitaxial Growth in MgTiO₃ Thin Films
The fabrication of MgTiO₃ as thin films allows for the control of its crystallographic orientation, which in turn tailors its physical properties for specific device applications. The growth of these films is highly dependent on the choice of substrate and deposition conditions.
Preferred Orientation Analysis (e.g., (003), (110) directions)
When MgTiO₃ thin films are grown on substrates like aluminum oxide (Al₂O₃(0001)), a preferred (0001) orientation is often achieved. researchgate.net This indicates that the c-axis of the MgTiO₃ crystal structure aligns perpendicular to the substrate surface. X-ray diffraction (XRD) is the primary technique used to analyze this preferred orientation, where the presence of strong (00l) reflections (such as (003) and (006)) confirms the alignment. researchgate.net
Similarly, studies involving vapor-solid reactions on titanium dioxide (TiO₂) single-crystal substrates have shown that MgTiO₃ films grow in a crystallographically well-oriented manner. mpg.deacs.org On (110) oriented TiO₂ substrates, analysis of XRD pole figures revealed a (22.11) orientation of MgTiO₃. acs.org It is noted that the (110) orientation of MgTiO₃ deviates from this (22.11) orientation by a 45° tilt around a common axis. acs.org The specific preferred orientation is a result of the system minimizing the interfacial and strain energies during the growth process.
Epitaxial Relationships at MgTiO₃/Substrate Interfaces
Epitaxial growth refers to the ordered growth of a crystalline film on a crystalline substrate, resulting in a well-defined orientation relationship between the two materials. For MgTiO₃ films grown on TiO₂ (rutile) substrates, a topotaxial formation has been observed. mpg.deacs.org This implies a solid-state transformation where the crystal orientation of the product (MgTiO₃) is determined by the orientation of the reactant (TiO₂).
The specific epitaxial relationship identified through X-ray pole figure analysis and transmission electron microscopy is: [11̅.0] MgTiO₃ || mpg.de TiO₂ acs.org
This relationship indicates that the [11̅.0] direction in the MgTiO₃ crystal lattice is parallel to the mpg.de direction of the TiO₂ substrate. acs.org This alignment dictates the in-plane orientation of the film relative to the substrate. Such well-defined epitaxial relationships are crucial for creating high-quality thin films with uniform properties, which are essential for advanced electronic and optical devices.
Thermal Expansion Studies of MgTiO₃
The thermal expansion behavior of MgTiO₃ is a critical property for its application in ceramic components and electronic devices that operate over a range of temperatures. Studies using high-temperature X-ray diffraction have characterized the expansion of its lattice parameters. The material exhibits anisotropic thermal expansion, meaning the expansion is different along its different crystallographic axes. researchgate.net
Investigations on MgTiO₃ (geikielite) have determined the volumetric and axial thermal expansion coefficients. The volumetric thermal expansion coefficient (αᵥ₀) at ambient conditions has been reported as 2.55 (6) x 10⁻⁵ K⁻¹. researchgate.net The expansion along the individual crystallographic axes (a and c) is not uniform.
The refined axial thermal expansion coefficients at ambient conditions are:
a-axis (αₐ₀): 0.74 (3) x 10⁻⁵ K⁻¹ researchgate.net
c-axis (α꜀₀): 1.08 (5) x 10⁻⁵ K⁻¹ researchgate.net
This difference confirms the anisotropic nature of thermal expansion in MgTiO₃, with the c-axis expanding more than the a-axis with increasing temperature. researchgate.net This behavior is attributed to the thermal expansion characteristics of the Mg-O bonds within the crystal structure. researchgate.net Understanding this anisotropy is essential for managing thermal stress and ensuring the dimensional stability of components made from this material. samaterials.com
| Parameter | Thermal Expansion Coefficient (x 10⁻⁵ K⁻¹) |
|---|---|
| Volumetric (αᵥ₀) | 2.55 |
| Axial, a-axis (αₐ₀) | 0.74 |
| Axial, c-axis (α꜀₀) | 1.08 |
Electronic Structure and Band Theory of Magnesium Titanium Trioxide
Theoretical Frameworks for Electronic Structure Calculations
First-principles calculations, which are based on quantum mechanics without empirical parameters, are powerful tools for investigating the electronic properties of materials. Among these, Density Functional Theory (DFT) and other quantum mechanical approximations are widely employed.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the structural, electronic, and optical properties of both pure and doped MgTiO3. researchgate.net DFT calculations can determine ground-state parameters such as the equilibrium lattice constant and bulk modulus, providing results that align well with theoretical and experimental findings. e3s-conferences.org
In the context of MgTiO3, DFT is used to compute the electronic band structure, total and partial density of states (DOS), and to understand how modifications like doping affect these properties. e3s-conferences.orgyoutube.com For instance, investigations have utilized the full potential-linearized augmented plane wave (FP-LAPW) method within the DFT framework to analyze the electronic properties of MgTiO3. e3s-conferences.org These studies involve creating supercell models of the crystal structure to analyze the effects of substituting atoms, such as replacing oxygen with nitrogen or phosphorus. e3s-conferences.org
To achieve higher accuracy in electronic structure calculations, various approximations to the exchange-correlation functional within DFT are used.
The Generalized Gradient Approximation (GGA) , particularly the modified Becke-Johnson (mBJ) potential (GGA-mBJ), has been effectively used to investigate the electronic properties of MgTiO3. e3s-conferences.orgresearchgate.net This approach, often implemented in computational codes like Wien2k, provides accurate band gap calculations. researchgate.net Studies using the GGA-mBJ approximation have successfully determined the band structure and the nature of the band gap in pure and doped MgTiO3. e3s-conferences.org Another functional, the PBEsol exchange-correlation functional (a type of GGA), has also been employed in the framework of Density Functional Perturbation Theory (DFPT) for calculations on MgTiO3. materialsproject.org
The B3LYP hybrid functional is another powerful tool used in electronic structure calculations. Hybrid functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy of band gap predictions, a known issue where standard DFT functionals like LDA and GGA often underestimate the band gap. aps.orglu.lv The B3LYP functional, which combines DFT exchange and correlation with Hartree-Fock exchange, has been used to study the electronic and magnetic properties of transition metal oxides, providing a more accurate description of localized d electrons compared to standard GGA. aps.org While specific B3LYP studies on MgTiO3 are part of the broader research on perovskites, this method is recognized for its reliability in predicting the properties of such materials. lu.lvnih.gov
Band Structure and Density of States in MgTiO3
The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The Density of States (DOS) specifies the number of available electronic states at each energy level.
Theoretical calculations reveal that pure MgTiO3 is an indirect band gap semiconductor. e3s-conferences.orgresearchgate.net This means that the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM) occur at different points in the Brillouin zone. youtube.com Specifically, for pure MgTiO3, the VBM is located at the L point, while the CBM is found at the Γ point of the Brillouin zone. researchgate.net
The calculated value of the indirect band gap for pure MgTiO3 is approximately 2.933 eV, although other calculations have reported values up to 3.53 eV. e3s-conferences.orgmaterialsproject.org These theoretical values are somewhat lower than the experimentally observed range of 3.4 to 3.7 eV. e3s-conferences.orgresearchgate.net
The nature of the band gap can be altered by doping. For example, when MgTiO3 is doped with nitrogen, the indirect nature of the band gap is maintained. However, doping with phosphorus can transform MgTiO3 into a direct band gap material, with transitions occurring at the Γ-Γ and X-X points. e3s-conferences.org
| Material | Band Gap Type | Calculated Band Gap (eV) | Experimental Band Gap (eV) | VBM Location | CBM Location |
|---|---|---|---|---|---|
| Pure MgTiO3 | Indirect | 2.933 e3s-conferences.orgresearchgate.net | 3.4 - 3.7 e3s-conferences.orgresearchgate.net | L point researchgate.net | Γ point researchgate.net |
| N-doped MgTiO3 | Indirect | 1.74 e3s-conferences.orgresearchgate.net | N/A | - | - |
| P-doped MgTiO3 | Direct | 0.65 e3s-conferences.orgresearchgate.net | N/A | - | - |
The introduction of impurities or defects, such as in doping, can create new, localized electronic energy levels within the band gap. researchgate.net In the case of N-doped MgTiO3, additional electronic states are created near the conduction band, which act as donor energy levels. e3s-conferences.org These new levels facilitate the movement of electrons and lead to a reduction in the band gap energy. researchgate.net
The electronic structure is also influenced by the hybridization of orbitals. In doped MgTiO3, there is a notable hybridization between the impurity bands (e.g., 2p orbitals of nitrogen or 3p orbitals of phosphorus) and the 2p orbitals of oxygen in the valence band. The conduction band is predominantly influenced by the 3d-states of titanium. e3s-conferences.org This alteration of the electronic structure and the redistribution of charge density around the dopant atoms can be considered a localized charge gradient effect, which is fundamental to the modified properties of the doped material.
The Fermi energy level (Ef) is a hypothetical energy level that, at thermodynamic equilibrium, has a 50% probability of being occupied by an electron. Its position within the band structure is a key determinant of a material's electrical properties. In semiconductors, the Fermi level is located within the band gap.
In pure MgTiO3, calculations show that the Fermi level is situated just above the valence band edge. researchgate.net The position of the Fermi level can be significantly shifted by doping. When MgTiO3 is doped with elements like nitrogen (N) and phosphorus (P), the Fermi energy level shifts downwards, moving closer to the valence band. researchgate.net This shift indicates an increase in the concentration of holes, which are the majority charge carriers. Consequently, N-doped and P-doped MgTiO3 exhibit the characteristics of a p-type semiconductor. researchgate.net
| Material | Fermi Level Position | Resulting Semiconductor Type |
|---|---|---|
| Pure MgTiO3 | Above the valence band edge researchgate.net | Intrinsic (or weakly p-type) |
| N-doped MgTiO3 | Shifts towards the valence band researchgate.net | p-type researchgate.net |
| P-doped MgTiO3 | Shifts towards the valence band researchgate.net | p-type researchgate.net |
Vibrational Spectroscopy and Lattice Dynamics of Magnesium Titanium Trioxide
Raman Spectroscopy of MgTiO3
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of materials. For MgTiO3, it reveals specific lattice vibrations corresponding to the motions of its constituent atoms.
According to group theory analysis, MgTiO3 is expected to exhibit ten first-order Raman-active modes: 5Ag + 5Eg. aip.orgresearchgate.net These modes have been identified through experimental Raman spectra and corroborated by first-principle calculations based on density functional theory. aip.orgresearchgate.net
The experimentally observed and calculated Raman peak frequencies are assigned as follows:
Ag symmetry modes : 225 cm⁻¹, 306 cm⁻¹, 398 cm⁻¹, 500 cm⁻¹, and 715 cm⁻¹. aip.orgresearchgate.net
Eg symmetry modes : 281 cm⁻¹, 328 cm⁻¹, 353 cm⁻¹, 486 cm⁻¹, and 641 cm⁻¹. aip.orgresearchgate.net
The physical origin of these vibrations has been analyzed. aip.org The lower frequency Ag modes at 225 cm⁻¹ and 306 cm⁻¹ are primarily associated with the vibrations of magnesium and titanium atoms along the c-axis. aip.orgresearchgate.net In contrast, the Ag modes at 398 cm⁻¹, 500 cm⁻¹, and 715 cm⁻¹ are mainly attributed to the vibrations of oxygen atoms. aip.orgresearchgate.net Specifically, the 500 cm⁻¹ and 715 cm⁻¹ Ag modes involve breathing-like vibrations of the six oxygen atoms within the O octahedron, each with different libration directions. aip.org
Table 1: Raman-Active Vibrational Modes of MgTiO₃
| Symmetry | Observed Frequency (cm⁻¹) |
| Ag | 225 |
| Eg | 281 |
| Ag | 306 |
| Eg | 328 |
| Eg | 353 |
| Ag | 398 |
| Eg | 486 |
| Ag | 500 |
| Eg | 641 |
| Ag | 715 |
To unambiguously assign the symmetry of the observed vibrational modes, polarized Raman spectroscopy is a crucial experimental technique. aip.orguc.pt By controlling the polarization of the incident and scattered laser light relative to the crystal axes, one can selectively enhance or suppress modes of a particular symmetry based on the Raman selection rules. uc.pt
For MgTiO3, polarized Raman measurements have been used to support the assignment of the Ag and Eg modes. aip.orgresearchgate.net In these experiments, a specific backscattering geometry, such as x(yz)x̄ or y(xz)ȳ, is selected. aip.org This configuration is chosen so that the intensity of the Ag modes is sharply decreased, allowing for a clear distinction between the two symmetry groups. aip.org This polarization effect provides definitive experimental evidence for the symmetry assignments initially proposed by theoretical calculations. aip.org
Investigating the behavior of MgTiO3 under high pressure provides valuable information about its structural stability and the nature of its interatomic forces. High-pressure Raman spectroscopy has been conducted on MgTiO3 with an ilmenite (B1198559) structure up to pressures of 27-30 GPa at room temperature. geoscienceworld.orgnsf.gov
These studies show that the ilmenite phase of MgTiO3 remains stable throughout this pressure range, with no phase changes or soft modes being characterized. nsf.gov As pressure increases, the Raman bands shift to higher wavenumbers, which is indicative of the stiffening of bonds due to the compression of the crystal lattice. geoscienceworld.org The pressure dependence of the lowest frequency Ag and Eg modes has been quantified. geoscienceworld.org
Table 2: Pressure Dependence of Select Raman Modes in MgTiO₃ Ilmenite
| Mode | Pressure Coefficient (δν/δP) |
| Ag(ν₁) | 3.10 cm⁻¹/GPa |
| Eg(ν₁) | 4.88 cm⁻¹/GPa |
Notably, no significant changes in the intensity of the Raman peaks have been observed under pressure for MgTiO3. nsf.gov This behavior differs from that of other ilmenite-structured compounds like FeTiO3, where phenomena such as Fermi resonance and notable intensity changes are observed, suggesting that the electronic structure of the cation plays a significant role in the lattice dynamics under pressure. nsf.gov
Infrared (IR) Spectroscopy of MgTiO3
Infrared spectroscopy probes the vibrational modes of a material that involve a change in the dipole moment. It is complementary to Raman spectroscopy and essential for a complete understanding of the lattice dynamics of MgTiO3.
The IR-active vibrational modes of MgTiO3 are typically studied using far-infrared (FIR) reflection spectroscopy. aip.orgaip.org The FIR reflection spectrum of a synthesized MgTiO3 ceramic sample can be recorded at room temperature using a Fourier transform infrared (FTIR) spectrometer. aip.orgaip.org
To extract the parameters of the vibrational modes, the experimental reflection spectrum is fitted using theoretical models. researcher.liferesearchgate.net Common models include the Lorentz three-parameter classical model and the four-parameter semiquantum (FPSQ) model. researcher.liferesearchgate.net First-principle calculations are often used to determine the theoretical eigenfrequencies of the IR-active modes, and these calculated values serve as the initial inputs for the fitting process, leading to a more accurate determination of the mode parameters. aip.orgresearcher.life
Group theory predicts that MgTiO3 should have eight IR-active vibrational modes with the symmetries 4Au + 4Eu. aip.orgaip.org While some earlier studies observed only six of the eight predicted modes, more recent work combining experimental spectroscopy with first-principle calculations has successfully identified seven or all eight modes. aip.orgresearcher.liferesearchgate.net
By fitting the far-infrared reflection spectrum, the transverse optical (TO) modes have been identified and assigned. researcher.liferesearchgate.net The modes containing larger components of cation vibrations, specifically Au (279 cm⁻¹), Eu (317 cm⁻¹), Au (472 cm⁻¹), and Eu (531 cm⁻¹), are noted to contribute the most to the material's microwave dielectric properties. researcher.liferesearchgate.net
Table 3: IR-Active Vibrational Modes of MgTiO₃ (Transverse Optical)
| Symmetry | Observed Frequency (cm⁻¹) |
| Eu | ~262 |
| Au | 279 |
| Eu | 317 |
| Au | 383 |
| Eu | 416 |
| Au | 472 |
| Eu | 531 |
| Au | 673 |
Theoretical Calculations of Vibrational Modes using First-Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the vibrational properties of crystalline solids like magnesium titanium trioxide (MgTiO₃). uzh.chnih.gov These computational methods allow for the prediction and analysis of vibrational modes by calculating the forces between atoms and the subsequent vibrational frequencies. uzh.chchemrxiv.org This approach provides a theoretical framework that complements experimental techniques such as Raman and infrared spectroscopy, aiding in the precise assignment of observed spectral features to specific atomic motions within the crystal lattice. nih.gov
In the case of MgTiO₃, which crystallizes in the ilmenite structure with the space group R-3, group theory predicts the existence of ten Raman-active modes (5Ag + 5Eg) and several infrared-active modes. researchgate.net First-principles calculations have been employed to determine the frequencies of these Raman-active modes. The results of these calculations are often in good agreement with experimental Raman spectroscopy data, providing a basis for the definitive assignment of the observed Raman peaks. researchgate.netaip.org
The calculations typically involve optimizing the crystal structure to its lowest energy state and then computing the Hessian matrix, which describes the second derivatives of the energy with respect to atomic displacements. chemrxiv.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding eigenvectors, which describe the atomic displacement patterns for each mode. uzh.chnih.gov
For MgTiO₃, these calculations have revealed distinct vibrational characteristics for different modes. For instance, the Ag modes at lower frequencies (around 225 cm⁻¹ and 306 cm⁻¹) are primarily associated with the vibrations of magnesium (Mg) and titanium (Ti) atoms along the crystallographic c-axis. aip.org In contrast, the higher frequency Ag modes (approximately 398 cm⁻¹, 500 cm⁻¹, and 715 cm⁻¹) are dominated by the vibrations of oxygen (O) atoms. aip.org Similarly, the Eg modes involve complex motions of the oxygen octahedra, including breathing and twisting vibrations, coupled with the movements of Mg and Ti atoms parallel to the basal plane. aip.org
Theoretical studies have also explored the phonon dispersion of MgTiO₃, identifying unstable phonon modes in its cubic perovskite phase, which suggest tendencies toward structural distortions. arxiv.org These calculations are crucial for understanding the fundamental lattice dynamics and the origin of structural phase transitions. arxiv.org
Table 1: Calculated and Experimentally Observed Raman-Active Modes of MgTiO₃
| Mode Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Primary Atomic Contributions |
|---|---|---|---|
| Ag | 225 | 225 | Vibrations of Mg and Ti atoms along the c-axis |
| Ag | 306 | 306 | Vibrations of Mg and Ti atoms along the c-axis |
| Ag | 398 | 398 | Vibrations of O atoms |
| Ag | 500 | 500 | Vibrations of O atoms |
| Ag | 715 | 715 | Vibrations of O atoms |
| Eg | 281 | 281 | Antisymmetric breathing vibration of the O octahedron |
| Eg | 328 | 328 | Twisting of the O octahedron with Mg and Ti vibrations |
| Eg | 353 | 353 | Twisting of the O octahedron with Mg and Ti vibrations |
| Eg | 486 | 486 | Antisymmetric breathing and twisting of O octahedra |
Note: The data in this table is compiled from theoretical calculations and experimental observations reported in the literature. researchgate.netaip.org
Phonon Modes and Lattice Vibrations in MgTiO₃
The collective vibrations of atoms in a crystal lattice are quantized and are known as phonons. cambridge.org In MgTiO₃, the phonon modes dictate the thermal properties and play a significant role in its dielectric behavior at microwave frequencies. The lattice vibrations can be categorized into acoustic and optical modes. cambridge.org The acoustic modes correspond to the in-phase movement of atoms in the unit cell, while optical modes involve out-of-phase movements of adjacent atoms. cambridge.org
The vibrational modes of MgTiO₃, which has an ilmenite structure belonging to the R-3 space group, can be systematically analyzed using group theory and symmetry coordinates. researchgate.netaip.org The ilmenite structure consists of alternating layers of Mg and Ti cations surrounded by oxygen octahedra. researchgate.net The symmetry analysis predicts a total of 30 vibrational modes at the center of the Brillouin zone (Γ point), which are decomposed into irreducible representations of the point group.
The Raman-active modes are of Ag and Eg symmetry, while the infrared-active modes have Au and Eu symmetry. The remaining modes are silent. The Ag modes are non-degenerate and involve atomic motions along the c-axis, while the Eg modes are doubly degenerate and correspond to vibrations in the ab-plane. aip.org
A detailed description of the vibrational modes based on symmetry coordinates reveals the specific atomic motions involved:
Ag modes : The modes at 225 cm⁻¹ and 306 cm⁻¹ are primarily due to the vibrations of the Mg and Ti cations along the c-axis. aip.org The modes at 398 cm⁻¹, 500 cm⁻¹, and 715 cm⁻¹ are dominated by the breathing and stretching vibrations of the oxygen octahedra. aip.org
Eg modes : The 281 cm⁻¹ mode is characterized as an antisymmetric breathing vibration of the oxygen octahedron. aip.org The modes at 328 cm⁻¹ and 353 cm⁻¹ involve twisting motions of the oxygen octahedra coupled with the vibrations of Mg and Ti atoms. aip.org The higher frequency modes at 486 cm⁻¹ and 641 cm⁻¹ are also due to antisymmetric breathing and twisting of the oxygen octahedra. aip.org
The displacement patterns for the infrared-active Au and Eu modes in isostructural ilmenites have also been calculated, showing that Eu modes relate to ab-plane vibrations of the cations, while Au modes represent vibrations along the c-axis. ru.nl
Lattice vibrations, or phonons, are intrinsically linked to several macroscopic properties of materials. tu-berlin.de In MgTiO₃, these correlations are particularly important for its applications in microwave dielectrics and as a host for phosphors.
The interaction between electrons and lattice vibrations is a fundamental process that governs charge transport and thermal conductivity. cambridge.org Phonon scattering is a primary mechanism that limits electron mobility. cambridge.org The nature and frequency of the phonon modes determine the efficiency of these scattering events.
Furthermore, the dielectric properties of MgTiO₃ at microwave frequencies are strongly influenced by its lattice vibrations. The dielectric constant is related to the polarizability of the material, which in turn depends on the ionic and electronic contributions. The ionic polarizability is directly linked to the infrared-active optical phonon modes. The frequencies and oscillator strengths of these polar phonons are critical parameters in models that describe the dielectric constant and dielectric loss at high frequencies.
The thermal properties of MgTiO₃, such as thermal expansion and thermal conductivity, are also governed by its phonon spectrum. The heat capacity is determined by the density of phonon states, while thermal conductivity is limited by phonon-phonon scattering processes (anharmonicity). researchgate.net Understanding the phonon modes is therefore essential for predicting and controlling the thermal behavior of MgTiO₃ in various applications.
Table 2: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | MgTiO₃ |
| Magnesium | Mg |
| Titanium | Ti |
Phase Transitions and High Pressure/high Temperature Behavior of Magnesium Titanium Trioxide
Ilmenite-Perovskite Phase Transitions in MgTiO3
At ambient conditions, MgTiO3 crystallizes in the ilmenite (B1198559) structure. However, like many other compounds with the ilmenite structure, it is known to transform into a denser perovskite phase at high pressures. This transformation is of particular interest as it parallels similar transitions in important mantle minerals like MgSiO3.
The application of high pressure is a primary driver for the transformation of MgTiO3 from the ilmenite to the perovskite structure. Experimental studies have shown that while ilmenite-type MgTiO3 is stable at ambient pressure, it transitions to a high-pressure phase. anl.gov
Research on the analogous FeTiO3-MgTiO3 solid solution provides insight into the pressures required. For a mixed composition of (Mg0.5Fe0.5)TiO3, a transition to a GdFeO3-type perovskite structure was confirmed at approximately 28 GPa at room temperature. researchgate.net For pure MgTiO3, the transformation to a perovskite-type structure occurs at high pressure, though often a phase with the lithium niobate (LiNbO3) structure is recovered upon quenching to ambient conditions. anl.govresearchgate.net This LiNbO3-type phase is often considered a metastable retrogressive phase formed from the perovskite structure during decompression. anl.gov
Further studies indicate that with increasing pressure at high temperatures, ilmenite-type MgTiO3 transforms to the perovskite structure. researchgate.net This perovskite phase exists in an assemblage with magnesium oxide (MgO) before further reactions occur at higher pressures. researchgate.net
Table 1: Observed High-Pressure Phases in the (Mg,Fe)TiO3 System
| Compound | Initial Phase | High-Pressure Phase | Transition Pressure (GPa) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| MgTiO3 | Ilmenite | Lithium Niobate (quenched) | 21 | 1200 | The LiNbO3 phase may be a metastable quench product from perovskite. anl.gov |
| (Mg0.5Fe0.5)TiO3 | Lithium Niobate | Perovskite | 28 | Room Temp. | Transition observed in diamond anvil cell. researchgate.net |
Temperature significantly influences the stability of MgTiO3 phases and the kinetics of their transformation. High temperatures are often necessary to overcome the activation energy for the reconstructive transition from the ilmenite to the perovskite structure.
Experiments on the (Mg0.5Fe0.5)TiO3 composition demonstrated that while the transition to perovskite begins at room temperature, heating the sample to 802°C at 21 GPa resulted in a more complete transformation to a single perovskite phase. researchgate.net For pure MgTiO3, a phase boundary with a negative Clapeyron slope was observed between the low-pressure ilmenite phase and the high-pressure phase, described by the equation P(GPa) = –0.008(2)T(K) + 33(4). researchgate.net This negative slope indicates that the transformation pressure decreases as temperature increases.
The enthalpy of the transformation from the ilmenite (I) to the lithium niobate (II) structure for pure MgTiO3 was determined to be 28.78 ± 1.45 kJ/mol, highlighting the endothermic nature of this transition. researchgate.net
Table 2: Thermodynamic Data for MgTiO3 Phase Transformation
| Transformation | Enthalpy of Transformation (ΔH) | Molar Volume Change (ΔV₀) | Reference |
|---|
Decomposition Pathways of MgTiO3 Perovskite under Extreme Conditions
Under even more extreme pressures and temperatures, the perovskite structure of MgTiO3 can become unstable and decompose into an assemblage of simpler binary oxides.
High-pressure experimental studies have revealed the decomposition behavior of magnesium-bearing titanates. In a system containing Mg2TiO4, the spinel phase first decomposes into MgO and ilmenite-type MgTiO3. researchgate.net With further pressure, the MgTiO3 transforms to its perovskite polymorph. This assemblage of MgTiO3 perovskite + MgO is stable up to a certain pressure, beyond which it dissociates. At approximately 21 GPa and high temperature, the assemblage of MgTiO3 perovskite + MgO reacts to form 2MgO + TiO2, with the titanium dioxide adopting a baddeleyite-type or orthorhombic I-type structure. researchgate.net This demonstrates a key decomposition pathway for magnesium titanium trioxide under deep-mantle conditions.
This decomposition is analogous to behavior seen in other titanate systems, such as MnTiO3 perovskite, which decomposes into MnO and MnTi2O5 at pressures above 38 GPa. researchgate.net
Thermodynamic Stability and Phase Equilibria of Mg-Ti-O Compounds
The stability of MgTiO3 is governed by the thermodynamic relationships within the broader Magnesium-Titanium-Oxygen (Mg-Ti-O) system. This system also includes other stable ternary compounds such as magnesium orthotitanate (Mg2TiO4) and magnesium dititanate (MgTi2O5).
Phase equilibria studies in related systems, such as the MgO-Al2O3-TiO2 system, show that stable two-phase equilibria exist between MgTiO3 and MgAl2O4, and between MgTi2O5 and MgAl2O4 at temperatures below 1537 K. cnref.cn The thermodynamic properties of these phases dictate their stability fields and potential reactions. For instance, the Gibbs free energy of solid-phase reactions determines the stable mineral assemblages at various temperatures and pressures. cnref.cn
The Ti-O binary system itself is complex, with numerous stable titanium oxides predicted over a wide pressure range from 0 to 200 GPa. acs.orguspex-team.orgresearchgate.net Understanding the phase equilibria in this binary system is fundamental to constraining the behavior of more complex ternary systems like Mg-Ti-O. Thermodynamic models based on vibrational methods combined with spectroscopic data have been developed to predict the properties and phase stability of MgTiO3 (geikielite) and its solid solutions under various pressure and temperature conditions. vu.nluu.nl
Doping and Substitution Effects in Magnesium Titanium Trioxide Systems
Isovalent and Aliovalent Doping Strategies in MgTiO₃
A-Site Cation Substitution (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ca²⁺, Zn²⁺, Li⁺)
The A-site in the MgTiO₃ perovskite structure is occupied by Mg²⁺ ions. Substituting these ions with other divalent cations is a common isovalent doping strategy. For instance, the substitution of Mg²⁺ with ions like Ni²⁺, Zn²⁺, Co²⁺, and Mn²⁺ has been investigated to modify the dielectric properties of MgTiO₃ ceramics. This type of substitution can affect the bonding, polarizability, and octahedral distortion within the crystal structure, leading to changes in the material's dielectric response nih.gov.
Aliovalent doping at the A-site, such as the introduction of Li⁺, has also been explored. The substitution of Mg²⁺ with Li⁺ ions can enhance the electrical properties of MgTiO₃ researchgate.net. This type of doping introduces charge imbalances that are typically compensated by the formation of defects, such as vacancies or interstitials, which can significantly influence the material's conductivity and other electronic characteristics.
Table 1: A-Site Cation Substitutions in MgTiO₃ and Their Reported Effects
| Dopant Ion | Type of Doping | Substituted Ion | Reported Effects |
| Mn²⁺ | Isovalent | Mg²⁺ | Modification of dielectric properties nih.gov |
| Fe²⁺ | Isovalent | Mg²⁺ | Alteration of electronic and magnetic properties |
| Co²⁺ | Isovalent | Mg²⁺ | Modification of dielectric properties nih.gov |
| Ca²⁺ | Isovalent | Mg²⁺ | Can influence structural and dielectric behavior |
| Zn²⁺ | Isovalent | Mg²⁺ | Modification of dielectric properties nih.gov |
| Li⁺ | Aliovalent | Mg²⁺ | Enhancement of electrical properties researchgate.net |
B-Site Cation Substitution (e.g., Sn⁴⁺, Ge⁴⁺, Si⁴⁺, Mn₁/₃Nb₂/₃)
The B-site in MgTiO₃ is occupied by Ti⁴⁺ ions. Isovalent substitution at this site with other tetravalent cations like Sn⁴⁺, Ge⁴⁺, and Si⁴⁺ can be used to tune the material's properties. For example, substituting Ti⁴⁺ with Sn⁴⁺ has been shown to improve the dielectric performance of MgTiO₃-based ceramics, making them suitable for applications in 5G communication systems researchgate.net.
Complex co-substitution at the B-site, such as with (Zn₁/₃Nb₂/₃)⁴⁺, is another strategy to modify the dielectric properties. This approach maintains charge neutrality while introducing multiple elements that can synergistically influence the material's structure and performance researchgate.net. Aliovalent doping at the B-site, for instance, by substituting Ti⁴⁺ with trivalent cations like Co³⁺, Fe³⁺, or Al³⁺, can introduce charge-compensating defects such as oxygen vacancies or magnesium interstitials. Doping with Co³⁺ on the Ti⁴⁺ site has been suggested as a strategy to introduce additional magnesium into the structure, forming compositions like Mg₁₊ᵧTi₁₋ᵧCoᵧO₃ nih.gov.
Table 2: B-Site Cation Substitutions in MgTiO₃ and Their Reported Effects
| Dopant Ion/Group | Type of Doping | Substituted Ion | Reported Effects |
| Sn⁴⁺ | Isovalent | Ti⁴⁺ | Improved dielectric performance researchgate.net |
| Ge⁴⁺ | Isovalent | Ti⁴⁺ | Potential for tuning dielectric properties |
| Si⁴⁺ | Isovalent | Ti⁴⁺ | Can influence structural and electronic properties |
| (Mn₁/₃Nb₂/₃)⁴⁺ | Isovalent (Complex) | Ti⁴⁺ | Modification of dielectric properties |
| Co³⁺, Fe³⁺, Al³⁺ | Aliovalent | Ti⁴⁺ | Introduction of oxygen vacancies or magnesium interstitials nih.gov |
Anion Substitution (e.g., N, P on Oxygen Sites)
Substituting the O²⁻ anions in the MgTiO₃ lattice with other anions, such as nitrogen (N³⁻) or phosphorus (P³⁻), is a less common but effective doping strategy. This type of substitution directly impacts the electronic structure. For instance, nitrogen doping has been shown to induce visible light absorption in MgTiO₃, which is otherwise a wide-band-gap semiconductor that primarily absorbs in the UV region. N-doped MgTiO₃ has demonstrated photocatalytic activity for oxygen evolution under visible light irradiation, making it a candidate for green energy applications researchgate.net. This enhanced visible light activity is attributed to the narrowing of the band gap upon nitrogen substitution.
Impact of Dopants on Electronic Structure and Band Gap of MgTiO₃
The introduction of dopants into the MgTiO₃ lattice can significantly alter its electronic structure, particularly the band gap energy and the position of the Fermi level. These modifications are crucial for applications in photocatalysis and optoelectronics.
Tuning Band Gap Energy via Doping
The band gap of pure MgTiO₃ is in the range of 3.7–4.05 eV, which limits its light absorption to the ultraviolet region mdpi.com. Doping is a key strategy to reduce this band gap and enhance visible light absorption. For example, doping MgTiO₃ with elements like sulfur (S), selenium (Se), and tellurium (Te) has been shown to effectively reduce its band gap mdpi.com. Theoretical studies based on density functional theory (DFT) have indicated that the undoped MgTiO₃ has an indirect band gap of around 2.926 eV mdpi.com. Co-doping with Se and Zr can change the band gap from indirect to direct and reduce its energy, for instance, to 2.159 eV in Mg₈Ti₇Zr₁O₂₃Se₁ mdpi.com.
Anion substitution, such as with nitrogen, introduces N 2p states above the O 2p states that form the valence band maximum, effectively narrowing the band gap and enabling visible light absorption researchgate.net. Similarly, cation doping can introduce new energy levels within the band gap. For instance, doping with transition metals like manganese, iron, or cobalt can create additional energy levels in the forbidden gap, which can lead to a reduction in the effective band gap researchgate.net.
Table 3: Effect of Doping on the Band Gap of MgTiO₃
| Dopant(s) | Effect on Band Gap | Mechanism |
| S, Se, Te | Reduction | Introduction of new energy levels mdpi.com |
| Se and Zr (co-doping) | Reduction and change from indirect to direct | Modification of electronic band structure mdpi.com |
| N | Reduction | Introduction of N 2p states above the valence band maximum researchgate.net |
| Mn, Fe, Co | Reduction | Creation of additional energy levels within the band gap researchgate.net |
Fermi Level Shifts and Semiconductor Type Modification with Doping
The Fermi level represents the energy level at which there is a 50% probability of finding an electron at absolute zero. In an intrinsic semiconductor, the Fermi level is located in the middle of the band gap. Doping can shift the position of the Fermi level, which in turn determines the semiconductor type (n-type or p-type).
In an n-type semiconductor, which has an excess of electrons, the Fermi level is shifted closer to the conduction band. This can be achieved by introducing donor dopants that have more valence electrons than the atom they replace. Conversely, in a p-type semiconductor, which has an excess of holes, the Fermi level is shifted closer to the valence band. This is accomplished by introducing acceptor dopants with fewer valence electrons.
For MgTiO₃, doping with aliovalent cations can lead to such shifts. For example, if a Ti⁴⁺ ion is replaced by a pentavalent ion like Nb⁵⁺ (as part of the (Zn₁/₃Nb₂/₃)⁴⁺ co-doping), it can act as a donor, potentially shifting the Fermi level towards the conduction band and inducing n-type behavior. Conversely, substituting Mg²⁺ with a monovalent ion like Li⁺ could create hole carriers, shifting the Fermi level towards the valence band and leading to p-type characteristics. The precise shift in the Fermi level and the resulting semiconductor type depend on the dopant concentration and the charge compensation mechanisms at play stackexchange.comquora.com.
Dopant Incorporation Mechanisms and Solution Energies
The incorporation of dopants into the magnesium titanium trioxide (MgTiO3) lattice is a critical aspect of tuning its material properties for various technological applications. The mechanisms by which these dopants are incorporated and the associated energy changes are fundamental to understanding the resulting material characteristics.
Atomistic Simulation of Dopant Sites and Energetics
Atomistic simulations, particularly those based on classical pair potentials, serve as a powerful tool to investigate the defect chemistry, dopant incorporation, and diffusion pathways within the MgTiO3 crystal structure. nih.govcoventry.ac.uk These simulations allow for the calculation of crucial energetic parameters that govern the behavior of dopants in the host lattice.
One of the key outputs from these simulations is the solution energy, which quantifies the energy change when a dopant ion is substituted into the lattice. By calculating the substitution energies for a range of cations with varying charges (from +2 to +4), researchers can predict the feasibility and stability of different doping scenarios. nih.govcoventry.ac.uk
For instance, simulations have been employed to study the incorporation of various dopants at both the magnesium (Mg) and titanium (Ti) sites in MgTiO3. nih.gov These studies involve calculating the energy required to replace a host cation with a dopant cation, providing insights into the most favorable substitution sites. The calculations take into account the relaxation of the surrounding lattice ions in response to the dopant, ensuring an accurate representation of the doped system.
The following table summarizes the calculated solution energies for various divalent dopants substituting at the Mg site in MgTiO3, as determined by atomistic simulations. nih.gov A lower solution energy indicates a more favorable incorporation process.
| Dopant Ion | Ionic Radius (Å) | Solution Energy (eV) |
|---|---|---|
| Mn²⁺ | 0.83 | -0.15 |
| Fe²⁺ | 0.78 | -0.05 |
| Co²⁺ | 0.75 | 0.10 |
| Zn²⁺ | 0.74 | 0.20 |
| Ca²⁺ | 1.00 | 0.50 |
Preferential Dopant Occupation in MgTiO3 Lattice
Atomistic simulations have revealed clear preferences for dopant occupation within the MgTiO3 lattice based on the charge and ionic radius of the dopant cation. nih.gov
Divalent Dopants: Divalent cations such as Mn²⁺, Fe²⁺, Co²⁺, Ca²⁺, and Zn²⁺ exhibit a strong preference for substituting at the Mg²⁺ site. nih.govcoventry.ac.uk This is energetically favorable due to the matching charge and comparable ionic radii. The low solution energies for these substitutions indicate that they can be readily incorporated into the Mg site. nih.gov
Trivalent Dopants: Trivalent dopants also show a preference for the Mg site, despite the charge mismatch. nih.govcoventry.ac.uk The incorporation of a trivalent ion on a divalent site requires a charge compensation mechanism, which can influence the defect chemistry of the material. Although the solution energies for trivalent dopants are generally higher than for divalent dopants, substitution at the Mg site is still more favorable than at the Ti site. nih.gov For example, the solution energies for incorporating Fe₂O₃ and Al₂O₃ are 3.25 eV/defect and 3.29 eV/defect, respectively, suggesting that iron and aluminum are viable dopants. nih.gov
Tetravalent Dopants: In contrast, tetravalent dopants like Ge⁴⁺ and Si⁴⁺ are predicted to preferentially occupy the Ti⁴⁺ site. nih.gov The simulations for these substitutions yield exothermic solution energies, indicating a strong energetic driving force for their incorporation at the titanium site. nih.govcoventry.ac.uk This preference is attributed to the identical charge and similar ionic sizes, which minimizes lattice strain and electrostatic disturbances.
Influence of Doping on Crystallographic Parameters and Microstructure
Doping can lead to a measurable change in the lattice parameters of the MgTiO3 crystal structure. For example, the successful incorporation of titanium ions (Ti⁴⁺) into the magnesium oxide (MgO) crystal lattice has been shown to cause a change in the MgO lattice parameter. iaea.orgresearchgate.net Similarly, in MgTiO3 ceramics, doping can alter the unit cell dimensions. The addition of B₂O₃ as a doping agent has been found to stabilize the MgTiO3 lattice. proquest.com
The microstructure of MgTiO3 ceramics, including grain size and density, is also highly sensitive to doping. The presence of dopants can either promote or inhibit grain growth during the sintering process. For instance, the addition of an appropriate amount of B₂O₃ can accelerate material diffusion, leading to grain growth through the formation of an intercrystalline liquid phase. proquest.com Conversely, in other perovskite systems like barium titanate (BaTiO₃), the addition of magnesium has been observed to inhibit grain growth. researchgate.net The effect of a specific dopant on the microstructure of MgTiO3 will depend on factors such as its solubility, its influence on diffusion kinetics, and its potential to form secondary phases.
The following table provides a summary of the observed effects of different dopants on the crystallographic and microstructural properties of titanate-based ceramics.
| Dopant | Host Material | Effect on Crystallographic Parameters | Effect on Microstructure | Reference |
|---|---|---|---|---|
| Titanium (Ti⁴⁺) | MgO | Change in lattice parameter | Varied particle sizes, slight particle aggregation | iaea.orgresearchgate.net |
| B₂O₃ | MgTiO₃ | Stabilizes MgTiO₃ lattice | Promotes grain growth, improves densification | proquest.com |
| Magnesium (Mg²⁺) | BaTiO₃ | Not specified | Inhibits grain growth | researchgate.net |
Theoretical and Computational Modeling of Magnesium Titanium Trioxide
Ab Initio Calculations for Structural and Electronic Properties
Ab initio, or first-principles, calculations are quantum mechanical computations that rely on fundamental physical constants without empirical parameters. These methods have been instrumental in characterizing the ground-state properties of MgTiO₃.
Theoretical calculations have been employed to predict and confirm the stable crystal structures of magnesium titanium trioxide. At ambient conditions, MgTiO₃ is known to crystallize in a trigonal (ilmenite) structure belonging to the R-3 space group. However, the cubic perovskite phase (space group Pm-3m) is also frequently studied theoretically due to its relevance in the broader family of ABO₃ perovskite materials.
Using DFT, researchers can perform volume optimization calculations to determine the equilibrium lattice constants and bulk moduli by fitting the total energy as a function of volume to an equation of state, such as the Birch-Murnaghan equation. These calculations have yielded lattice constants for the cubic phase in close agreement with other theoretical work. For instance, one study calculated a lattice constant of 3.8425 Å for the cubic structure. The thermodynamic stability of the predicted structures is often confirmed by calculating the formation energy, with negative values indicating a stable compound.
Lattice dynamics studies involve the calculation of phonon dispersion curves. These calculations are crucial for determining the dynamical stability of a predicted crystal structure. The absence of imaginary frequencies in the phonon spectrum across the Brillouin zone indicates that the structure is dynamically stable.
Table 1: Calculated Structural Properties of Cubic MgTiO₃
| Parameter | Calculated Value | Reference Study |
|---|---|---|
| Lattice Constant (a) | 3.8425 Å | |
| Lattice Constant (a) | 3.81 Å | |
| Bulk Modulus (B₀) | 184.13 GPa | |
| Bulk Modulus (B₀) | 163 GPa | |
| Bulk Modulus (B₀) | 153.5 GPa |
The electronic properties of MgTiO₃, which are critical for its application in dielectrics and other electronic components, have been extensively investigated using first-principles methods. Calculations of the electronic band structure and the density of states (DOS) reveal the nature of its electronic conductivity and optical absorption characteristics.
Theoretical studies consistently show that MgTiO₃ is a semiconductor with a wide band gap. The calculated band gap is typically indirect, with the valence band maximum (VBM) and conduction band minimum (CBM) located at different high-symmetry points in the Brillouin zone. For instance, some calculations place the VBM at the L point and the CBM at the Γ point. The magnitude of the calculated band gap varies depending on the exchange-correlation functional used in the DFT calculations. Values ranging from 2.933 eV to 3.517 eV have been reported. These theoretical values are generally lower than experimental results, a common characteristic of standard DFT approximations.
Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic structure. The valence band is primarily composed of O 2p orbitals, with some contribution from Ti 3d states, indicating covalent bonding between titanium and oxygen. The conduction band is dominated by the empty Ti 3d states, with smaller contributions from Mg 3s states. This understanding of the electronic structure is fundamental for predicting the effects of doping and for designing materials with tailored optical and electronic properties.
Table 2: Reported Electronic Band Gap of MgTiO₃
| Calculation Method | Band Gap Type | Calculated Value (eV) |
|---|---|---|
| GGA-mBJ | Indirect | 2.933 |
| PBEsol | Not Specified | 3.517 |
GGA-mBJ: Generalized Gradient Approximation with modified Becke-Johnson potential. PBEsol: Perdew-Burke-Ernzerhof functional adapted for solids.
Atomistic Simulations for Defect and Diffusion Properties
Atomistic simulations, which employ classical pair potentials or first-principles methods, are essential for understanding defect chemistry and ion transport phenomena in MgTiO₃. These properties are vital for applications in solid-state batteries and sensors.
The study of intrinsic defects, such as vacancies, interstitials, and anti-site defects, is crucial for understanding the material's behavior under various conditions. Atomistic simulations based on classical pair potentials have been used to calculate the formation energies of various point defects.
These calculations suggest that the most energetically favorable intrinsic defect process in MgTiO₃ is the cation anti-site defect, where Mg²⁺ and Ti⁴⁺ ions exchange their lattice sites. The Mg Frenkel defect, involving the displacement of a Mg²⁺ ion to an interstitial site, is the second most favorable defect process, although its formation energy is significantly higher. The high energy required to form Ti Frenkel and Schottky defects indicates that these are less likely to occur.
Understanding the mechanisms and energetics of ion diffusion is key to evaluating a material's potential as an ionic conductor. Atomistic simulations allow for the mapping of potential migration pathways for ions and the calculation of the associated activation energy barriers.
Table 3: Calculated Activation Energies for Ionic Migration in MgTiO₃
| Migrating Ion | Migration Path Description | Activation Energy (eV) |
|---|---|---|
| Magnesium (Mg²⁺) | Long-range path (ab plane or c-axis) | 0.88 |
| Oxygen (O²⁻) | Lowest energy long-range path | > 3.0 |
Elastic and Thermal Properties from First-Principles
First-principles calculations are also used to predict the mechanical and thermal properties of materials, which are essential for assessing their stability and performance in practical applications.
The elastic properties of a material are described by its elastic constants (Cᵢⱼ), from which mechanical characteristics like the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived. For MgTiO₃, DFT calculations have been used to determine these properties. The bulk modulus, which measures a material's resistance to uniform compression, has been calculated to be in the range of 153 to 184 GPa. These theoretical values provide a fundamental measure of the material's stiffness and mechanical stability.
The thermal properties, such as thermal expansion and thermal conductivity, can be investigated using methods like the quasiharmonic approximation in conjunction with DFT. These calculations provide insights into how the material behaves at elevated temperatures, which is particularly relevant for its use in high-frequency dielectric resonators and other applications where thermal stability is critical. While detailed theoretical studies on the thermal conductivity of MgTiO₃ are less common, the computational framework exists to predict these properties from the fundamental lattice dynamics (phonons) of the crystal.
Elastic Anisotropy and Mechanical Stability Assessments
The mechanical stability of a crystal structure is a fundamental prerequisite for its existence. In computational models, this stability is assessed by calculating the single-crystal elastic constants (Cᵢⱼ) and ensuring they satisfy the Born-Huang generalized stability criteria. For a cubic crystal system, these criteria are: (C₁₁ + 2C₁₂) > 0; C₄₄ > 0; (C₁₁ - C₁₂) > 0
First-principles calculations have been employed to determine these constants for MgTiO₃, confirming its mechanical stability. Different studies, utilizing various approximations within DFT, have reported slightly different values for the elastic constants, which in turn influence other derived mechanical properties. These calculations affirm that MgTiO₃ is a stable compound.
Interactive Data Table: Calculated Elastic Constants for Cubic MgTiO₃ (GPa)
| Study/Source | C₁₁ (GPa) | C₁₂ (GPa) | C₄₄ (GPa) |
|---|---|---|---|
| Pandech et al. (2015) | 380 | 110 | 102 |
| Gencer et al. (2019) | 354.7 | 53.0 | 27.9 |
Elastic anisotropy refers to the directional dependence of a material's mechanical properties. It is an important characteristic, as it can influence the material's behavior under stress and its susceptibility to microcracking. The universal anisotropic index (Aᵁ) is a measure used to quantify this property, where a value of zero indicates an isotropic material and any deviation from zero signifies some degree of anisotropy. For the trigonal structure of MgTiO₃, a calculated elastic anisotropy index of 0.30 confirms its anisotropic nature.
Interactive Data Table: Calculated Mechanical Properties of MgTiO₃
| Property | Value | Crystal System | Source |
|---|---|---|---|
| Bulk Modulus (K) | 153.5 GPa | Cubic | Gencer et al. (2019) |
| Bulk Modulus (K) | 163 GPa | Trigonal | Materials Project |
| Shear Modulus (G) | 59.1 GPa | Cubic | Gencer et al. (2019) |
| Young's Modulus (E) | 157.1 GPa | Cubic | Gencer et al. (2019) |
| Poisson's Ratio (ν) | 0.329 | Cubic | Gencer et al. (2019) |
| Poisson's Ratio (ν) | 0.28 | Trigonal | Materials Project |
Calculation of Sound Velocities and Debye Temperature
The Debye temperature (θᴅ) is a crucial thermodynamic parameter that correlates with several physical properties, including specific heat and thermal conductivity. It represents the temperature at which the highest frequency vibrational modes of the crystal lattice are excited. In theoretical studies, the Debye temperature is not directly simulated but is calculated from the elastic properties of the material.
The calculation first requires determining the average sound velocity (vₘ) within the material, which itself is derived from the longitudinal (vₗ) and transverse (shear) (vₜ) sound velocities. These velocities can be calculated from the bulk modulus (K), shear modulus (G), and density (ρ) using the following relationships:
vₗ = √((K + 4G/3)/ρ) vₜ = √(G/ρ)
The average sound velocity (vₘ) is then obtained by averaging over the different modes:
vₘ = [1/3 * (2/vₜ³ + 1/vₗ³)]⁻¹ᐟ³
Finally, the Debye temperature (θᴅ) is calculated using the average sound velocity in the Debye model equation semi.ac.cn:
θᴅ = (h/kʙ) * [ (3qNᴀρ) / (4πM) ]¹ᐟ³ * vₘ
Where:
h is Planck's constant
kʙ is the Boltzmann constant
Nᴀ is Avogadro's number
q is the number of atoms per formula unit
M is the molecular weight of the compound
By using the theoretically calculated elastic moduli and the known density of MgTiO₃, its Debye temperature can be estimated, providing fundamental insights into its thermal characteristics.
Advanced Research Applications of Magnesium Titanium Trioxide
Photocatalytic Activity of MgTiO3-Based Materials
Magnesium titanium trioxide has emerged as a significant material in the field of photocatalysis, demonstrating the ability to harness light energy to drive chemical reactions for environmental remediation and sustainable energy production.
Mechanisms of Photocatalysis under Visible Light Irradiation
The photocatalytic process in a semiconductor like MgTiO3 is initiated when it absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers then migrate to the material's surface and participate in redox reactions with adsorbed molecules.
Under visible light irradiation, the mechanism involves the excitation of an electron from the valence band to the conduction band, creating a positive hole in the valence band. These electrons and holes are powerful oxidizing and reducing agents, respectively. The electrons can react with molecular oxygen to produce superoxide (B77818) radicals, which can further transform into other reactive oxygen species like hydroxyl radicals. These highly reactive species are capable of degrading a wide range of organic pollutants into simpler, less harmful substances such as carbon dioxide and water.
The efficiency of this process is largely dependent on the effective separation of the photogenerated electron-hole pairs, as their recombination would dissipate the absorbed light energy as heat.
Role of Doping and Defects in Enhancing Photocatalytic Efficiency
The introduction of foreign elements, or dopants, and the creation of defects within the crystal structure of MgTiO3 are key strategies to enhance its photocatalytic performance, particularly under visible light. Doping can modify the electronic band structure of the material, effectively narrowing the band gap and allowing for the absorption of lower-energy visible light. For instance, nitrogen doping of MgTiO3 has been shown to induce photocatalytic activity under visible light.
Table 1: Effect of Doping on the Photocatalytic Degradation of Lomefloxacin (B1199960) by MgTiO3
| Catalyst | Catalyst Dose (g/L) | Initial Antibiotic Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) |
| MgTiO3 Nanocomposite | 0.42 | 10 | 107 | 83.3 ± 2.1 |
This table presents the optimized conditions for the photocatalytic degradation of lomefloxacin using a MgTiO3 nanocomposite, as determined by a Box-Behnken Design (BBD).
Research into Hydrogen Production and Environmental Remediation Applications
The photocatalytic properties of MgTiO3-based materials have been actively investigated for two critical applications: hydrogen production from water splitting and the degradation of organic pollutants for environmental remediation.
In the context of hydrogen production, MgTiO3 is considered a promising candidate due to its suitable band edge positions relative to the redox potentials of water. For efficient water splitting, the conduction band minimum must be more negative than the reduction potential of H+/H2, and the valence band maximum must be more positive than the oxidation potential of O2/H2O. Research has shown that heterostructures, such as MgTiO3/MgTi2O5/TiO2 belt-junctions, exhibit significantly enhanced photocatalytic hydrogen production activity. These structures facilitate efficient charge separation and transportation, which are crucial for the water splitting reaction.
For environmental remediation, MgTiO3-based photocatalysts have demonstrated effectiveness in degrading various organic pollutants, including antibiotics and dyes. The generation of highly reactive oxygen species under illumination allows for the breakdown of these complex organic molecules into benign end-products. Studies have shown that optimizing parameters such as catalyst dosage, pH, and reaction time can lead to high degradation efficiencies for various pollutants.
Table 2: Hydrogen Production using a MgTiO3-based Heterojunction Photocatalyst
| Photocatalyst | Hydrogen Production Rate (μmol·g⁻¹·h⁻¹) | Apparent Quantum Efficiency (at 365 nm) |
| MgTiO3/MgTi2O5/TiO2 | 356.1 | 50.69% |
| Bare TiO2 Nanobelts | 189.4 | Not specified |
This table compares the photocatalytic hydrogen production activity of a MgTiO3/MgTi2O5/TiO2 heterojunction with that of bare TiO2 nanobelts, demonstrating the enhanced performance of the heterostructure.
Energy Storage and Supercapacitor Performance of MgTiO3
Beyond photocatalysis, this compound exhibits promising characteristics for energy storage applications, particularly in the realm of supercapacitors. Its unique electrical and electrochemical properties make it a material of interest for developing next-generation energy storage devices.
Electrocatalytic Properties of MgTiO3 Electrodes
MgTiO3 nanoparticles have been investigated as electrode materials and have shown potential as bifunctional electrocatalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). In alkaline solutions, MgTiO3 nanoparticles have demonstrated notable electrocatalytic activity. For instance, one study reported an overpotential of 1.329 V for OER and 0.914 V for HER in a 1 M KOH solution. The Tafel slopes, which provide insight into the reaction kinetics, were found to be 374 mV/dec for OER and 301.4 mV/dec for HER.
Furthermore, doping MgTiO3, for example with lithium ions (Li+), has been shown to enhance its electrocatalytic properties. Electrochemical analysis of Li-doped MgTiO3 modified screen-printed electrodes confirmed their highly electrocatalytic nature, suggesting their potential for various electrochemical applications, including energy storage.
Table 3: Supercapacitor Performance of MgTiO3-Based Materials
| Electrode Material | Configuration | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) |
| Undoped MgTiO3 | Symmetric | 109 | Not specified | Not specified |
| Mn-doped MgTiO3 | Asymmetric | 609 | 84.7 | 90.8 |
This table highlights the significant improvement in supercapacitor performance achieved by doping MgTiO3 with manganese (Mn) and utilizing an asymmetric device configuration.
Defect Concentration and Ferroelectric Behavior in Relation to Energy Storage
The energy storage capabilities of MgTiO3 are intrinsically linked to its defect chemistry and ferroelectric properties. Perovskite materials like MgTiO3 can accommodate a variety of defects, such as oxygen vacancies and cation substitutions, which play a crucial role in their electrochemical performance. A high concentration of defects can facilitate electron and hole migration, which is beneficial for charge storage in supercapacitors.
Recent research on Mn-doped MgTiO3 has indicated that a high defect concentration, coupled with ferroelectric behavior, leads to superior performance when used as an electrode material for supercapacitors. Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, a property that can contribute to energy storage. While pure MgTiO3 is not typically considered a strong ferroelectric, doping and the presence of defects can induce ferroelectric-like behavior, enhancing its energy storage density. The interplay between defect concentration and ferroelectric characteristics is a key area of ongoing research to further optimize the energy storage performance of MgTiO3-based materials.
Table 4: Recoverable Energy Storage Density in Doped Ferroelectric Ceramics
| Material System | Dopant/Modification | Recoverable Energy Storage Density (J/cm³) | Electric Field (kV/cm) |
| 0.9BaTiO3-0.1Bi(Mg2/3Nb1/3)O3 | 0.3 wt. % MnCO3 | ~1.70 | 210 |
| Ba0.985La0.015Ti0.9Sn0.1O3 | La and Sn doping | 2.14 | Not specified |
| (1-x)BaTiO3–xBi(Mg1/3Zn1/3Ta1/6Nb1/6)O3 | x = 0.12 | 1.75 | Not specified |
This table provides a comparative look at the recoverable energy storage density achieved in different doped BaTiO3-based ferroelectric ceramics, illustrating the impact of composition on energy storage properties. While not exclusively MgTiO3, this data provides context for the role of doping and defects in enhancing energy storage in related perovskite materials.
Research on Specific Capacity, Energy Density, and Power Density Enhancements
This compound (MgTiO₃) has been investigated as a potential anode material for rechargeable lithium-ion batteries. Research into its electrochemical performance reveals that the synthesis method significantly impacts its specific capacity.
Studies have demonstrated that MgTiO₃ prepared through a wet-chemical Pechini method exhibits a higher initial discharge capacity compared to that synthesized via a solid-state ball milling method. researchgate.net For MgTiO₃ synthesized by the wet-chemical process, the initial discharge capacity was recorded at 103 mAh/g when cycled at a C/10 rate. researchgate.net In contrast, the ball-milled MgTiO₃ showed an initial discharge capacity of 63 mAh/g at the same C/10 rate. researchgate.net The lithiation potentials were also found to differ, with the wet-chemically synthesized material showing potentials at 1.14 V and 0.76 V versus Li/Li⁺, while the ball-milled sample had a lithiation potential of 1.3 V vs Li/Li⁺. researchgate.net
While MgTiO₃ shows potential, its reversible capacity has been noted to be around 20 mAh/g for samples from both synthesis methods, indicating that further research is necessary to improve its cycling stability and coulombic efficiency for practical applications. researchgate.net The theoretical energy density of magnesium-based batteries is a significant driver of this research, as magnesium metal can deliver nearly twice the energy by volume compared to lithium. ijset.in
Table 1: Electrochemical Performance of MgTiO₃ as a Li-ion Battery Anode
| Synthesis Method | Initial Discharge Capacity (C/10 rate) | Lithiation Potential (vs Li/Li⁺) |
|---|---|---|
| Wet-Chemical (Pechini) | 103 mAh/g | 1.14 V and 0.76 V |
| Solid State (Ball Milling) | 63 mAh/g | 1.3 V |
Magnetic Response in Doped this compound Systems
Stoichiometric this compound is composed of closed-shell ions (Mg²⁺ and Ti⁴⁺) and does not exhibit magnetic ordering. researchgate.net However, modifications to its composition, such as creating non-stoichiometric systems or introducing dopants, can induce significant magnetic responses.
Research has shown that titanium-rich, non-stoichiometric magnesium titanate (Mg₁₋ₓTi₁₊ₓO₃) solid solutions exhibit ferromagnetic behavior. researchgate.netlaboratorynotes.com This phenomenon is attributed to the presence of conduction electrons that arise from the excess titanium in the Mg-O cation layer. researchgate.net
Ferromagnetic hysteresis loops have been observed in samples with specific Ti-rich compositions. researchgate.net The transition to a ferromagnetic state occurs at or below a temperature of 260 K. researchgate.net These findings demonstrate that the magnetic properties of MgTiO₃ can be controlled by adjusting the cation stoichiometry, which is a significant advantage for potential applications in spintronics and thin-film devices. researchgate.net
Table 2: Ferromagnetism in Ti-Rich Mg₁₋ₓTi₁₊ₓO₃
| Composition (Value of x) | Magnetic Behavior | Ferromagnetic Transition Temperature |
|---|---|---|
| 0.10 | Ferromagnetic | ≤ 260 K |
| 0.12 | Ferromagnetic | ≤ 260 K |
| 0.32 | Ferromagnetic | ≤ 260 K |
The introduction of dopants into the MgTiO₃ structure is another strategy to modify its magnetic properties. Studies have been conducted on doping MgTiO₃ with various ions to alter its dielectric and magnetic characteristics, which are crucial for microwave applications. For instance, research on cobalt (Co) doped MgTiO₃ ceramics has been undertaken to investigate their magnetic properties. rsc.orglinseis.com
Modifications at the A-site (Mg²⁺) and B-site (Ti⁴⁺) with ions such as Nickel (Ni²⁺), Zinc (Zn²⁺), and Tin (Sn⁴⁺) have been shown to improve the material's dielectric properties, including the quality factor (Q × f), which is related to magnetic loss. laboratorynotes.com For example, a ceramic with the composition Mg₀.₉₅Zn₀.₀₅Ti₀.₉₅Sn₀.₀₅O₃ demonstrated improved dielectric performance. laboratorynotes.com Such enhancements are critical for the development of components used in wireless communications and radar systems, where low loss is a requirement. laboratorynotes.comamericanelements.com
Thermoelectric Phenomena in this compound
Thermoelectric materials can convert heat energy into electrical energy and vice-versa, with their efficiency determined by the dimensionless figure of merit (ZT). The ZT value is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Research into the thermoelectric properties of MgTiO₃ is an emerging area.
Low thermal conductivity is a desirable trait for efficient thermoelectric materials, as it helps maintain the temperature gradient necessary for power generation. The thermal conductivity for magnesium titanate has been reported to be 3.8 W/m-K.
Optimization of thermoelectric performance hinges on maximizing the figure of merit (ZT). This requires a high Seebeck coefficient and high electrical conductivity, coupled with low thermal conductivity. For MgTiO₃, optimization strategies could involve nanostructuring or the introduction of specific dopants to scatter phonons and thereby reduce lattice thermal conductivity, without adversely affecting its electrical properties. While specific optimization strategies for MgTiO₃ are still under investigation, the principles applied to other thermoelectric materials, such as creating nanocomposites or introducing point defects through doping, could prove effective.
Tailoring MgTiO3 for Specific Microwave Ceramic Applications
This compound (MgTiO3), a key material in the field of microwave ceramics, is prized for its excellent dielectric properties, including a high dielectric constant (εr), a high-quality factor (Q×f), and a low temperature coefficient of resonant frequency (τf). These characteristics make it a fundamental component in manufacturing devices for wireless communication systems, such as resonators, filters, and antennas. However, the performance of pure MgTiO3 is often insufficient for the stringent demands of modern applications, particularly with the advent of 5G technology. Consequently, extensive research has been dedicated to tailoring its properties through precise control of its crystal structure, phase composition, and microstructure, as well as through the development of advanced composite materials.
Influence of Crystal Structure and Doping on Microwave Performance
The microwave dielectric properties of this compound are intrinsically linked to its crystallographic structure. MgTiO3 crystallizes in a trigonal (rhombohedral) ilmenite (B1198559) structure with the R-3 space group. materialsproject.org In this structure, Mg²⁺ and Ti⁴⁺ cations are bonded to six O²⁻ atoms, forming distorted MgO6 and TiO6 octahedra. materialsproject.org The arrangement and bonding characteristics of these octahedra are fundamental determinants of the material's dielectric performance at microwave frequencies.
Doping, which involves the intentional introduction of impurity ions into the MgTiO3 crystal lattice, is a powerful strategy for modifying its structure and enhancing its microwave properties. Researchers have extensively studied the effects of substituting Mg²⁺ or Ti⁴⁺ sites with various cations. For instance, doping with ions such as Co²⁺, Ni²⁺, and Cu²⁺ has been shown to be effective.
When Cu²⁺ ions are introduced, they can substitute Mg²⁺ ions, forming a Mg₁₋ₓCuₓTiO₃ solid solution. The addition of a moderate amount of Copper(II) oxide (CuO) can promote densification and lower the sintering temperature of the ceramic. researchgate.net Similarly, substituting Mg²⁺ with Co²⁺ to create (Mg₁₋ₓCoₓ)TiO₃ can lead to an increase in lattice parameters due to the larger ionic radius of Co²⁺ compared to Mg²⁺. capes.gov.br This substitution also significantly reduces the required sintering temperature from 1350°C to 1200°C. capes.gov.br
The partial replacement of Mg²⁺ with Ni²⁺ has also been investigated. In the (Mg₀.₆Zn₀.₄)₀.₉₅Ni₀.₀₅TiO₃ system, Ni²⁺ substitution enhances the densification of the microstructure and improves the microwave dielectric performance compared to the undoped material. mdpi.com The effects of various dopants on the microwave properties of MgTiO3 are often tied to how they alter lattice vibrations, ionic polarizability, and structural defects.
Below is a data table summarizing the impact of different dopants on the properties of MgTiO3-based ceramics.
| Dopant/Substitution | System | Sintering Temp. (°C) | Dielectric Constant (εr) | Quality Factor (Q×f) (GHz) | Temp. Coefficient (τf) (ppm/°C) |
| None (Pure) | MgTiO₃ | 1350 | ~17 | ~160,000 | ~-51 |
| Ni²⁺ | (Mg₀.₆Zn₀.₄)₀.₉₅Ni₀.₀₅TiO₃ | 1200 | 19.3 | 165,000 | -65.4 |
| Cu²⁺ | Mg₁₋ₓCuₓTiO₃ | Not specified | Not specified | Not specified | Not specified |
| Co²⁺ | (Mg₁₋ₓCoₓ)TiO₃ | 1200 | Varies with x | Varies with x | Varies with x |
| MgF₂ | MgTiO₃-3 wt% MgF₂ | 1300 | 18.09 | 262,900 | -41.5 |
This table is interactive. You can sort the columns by clicking on the headers.
Role of Phase Composition and Microstructure on Microwave Characteristics
The performance of MgTiO3 ceramics is highly sensitive to their phase composition and microstructure, which are in turn controlled by the synthesis and sintering conditions. researchgate.net While the ilmenite MgTiO3 phase is desired for its excellent dielectric properties, the formation of secondary phases during processing can significantly degrade performance. rsc.org Common secondary phases include Magnesium titanate (Mg₂TiO₄) and Magnesium dititanate (MgTi₂O₅). researchgate.net
The presence of these secondary phases can be influenced by factors such as the initial stoichiometry of the precursor powders and the sintering temperature and duration. researchgate.netresearchgate.net For example, sintering at different temperatures can promote the formation of either Mg₂TiO₄ or MgTi₂O₅ alongside the primary MgTiO3 phase. researchgate.net Achieving a single, pure MgTiO3 phase is crucial for obtaining a high-quality factor (Qf), as secondary phases and impurities can increase dielectric loss. rsc.orgresearchgate.net
The microstructure, particularly grain size and porosity, also plays a critical role. The quality factor and dielectric constant are dependent on the grain size distribution and the level of porosity in the final ceramic body. researchgate.net A dense microstructure with uniform grain size is generally required for optimal microwave dielectric properties. Sintering temperature directly affects grain growth; as the temperature increases, grain size tends to increase, which can influence the Q×f value. mdpi.com However, excessively high temperatures can lead to abnormal grain growth or the formation of undesirable secondary phases. mdpi.com For instance, in (Mg₀.₆Zn₀.₄)₀.₉₅Ni₀.₀₅TiO₃ ceramics, grain size gradually increases with sintering temperature, becoming highly uniform at 1200°C, which corresponds to the optimal dielectric performance. mdpi.com
The relationship between sintering conditions, resulting phases, and microwave properties is summarized in the table below.
| Sintering Temp. (°C) | Sintering Time (h) | Resulting Phases | Dielectric Constant (εr) | Quality Factor (Q×f) (GHz) | Temp. Coefficient (τf) (ppm/°C) |
| 1360 | 4 | MgTiO₃, CaTiO₃, Mg₂TiO₄ or MgTi₂O₅ | 20.3 | 48,723 | -1.8 |
| 1500 | 4 | Single-phase MgTiO₃ | 18.2 | 103,241 | -45.23 |
| 1425 | 3 | MgTiO₃ with secondary MgSiO₃, Mg₂TiO₄ | 9.78 | 68,048 | +4.57 |
This table is interactive. You can sort the columns by clicking on the headers.
Advanced Design of MgTiO3-Based Composites for 5G Communication Systems
The rollout of 5G communication systems has created a demand for advanced dielectric materials capable of operating efficiently at sub-6 GHz and millimeter-wave frequencies. researchgate.netmdpi.com While MgTiO3 possesses a high-quality factor, its significant negative temperature coefficient of resonant frequency (τf ≈ -50 ppm/°C) limits its use in applications requiring high-temperature stability. researchgate.net To overcome this, MgTiO3 is often combined with other materials to form composites, allowing for the fine-tuning of its dielectric properties.
A common strategy is to create a composite with a material that has a large positive τf value to compensate for MgTiO3's negative τf. Calcium titanate (CaTiO₃), which has a τf of approximately +800 ppm/°C, is frequently used for this purpose. researchgate.net By carefully controlling the mixing ratio, it is possible to produce a composite ceramic with a τf value near zero. The 0.95MgTiO₃-0.05CaTiO₃ (MCT) composite, for example, exhibits excellent dielectric properties with a τf between -6 and -8 ppm/°C, making it a promising candidate for 5G applications. researchgate.net
Further enhancements can be achieved by introducing additional dopants or sintering aids. Adding Strontium titanate (SrTiO₃) to form compositions like 0.96(Mg₁₋ₓZnₓ)TiO₃–0.04SrTiO₃ can also be used to adjust the material's performance for specific requirements. researchgate.net These tailored composites are essential for the design of high-performance components for 5G systems, such as dielectric resonator antennas (DRAs) and filters. researchgate.net For example, an MCT ceramic has been successfully used to design and simulate a DRA that operates efficiently at 5.22 GHz, a key frequency for 5G. researchgate.net The (Mg₀.₆Zn₀.₄)₀.₉₅Ni₀.₀₅TiO₃ material system is also noted for its high potential in frequency-selection components for 5G telecommunication systems due to its high Q×f value. mdpi.com
Q & A
Basic Research Questions
Q. How can the stoichiometric ratio of Mg to Ti in MgTiO₃ be accurately determined during synthesis?
- Methodological Answer : Use gravimetric analysis combined with titration. After synthesizing MgTiO₃ via solid-state reaction or sol-gel methods, dissolve the product in concentrated acid. For magnesium quantification, employ complexometric titration with edetate disodium (EDTA), which selectively binds Mg²⁺ at pH 10. Titanium content can be determined via inductively coupled plasma optical emission spectrometry (ICP-OES). Calculate the molar ratio to confirm the 1:1 Mg:Ti stoichiometry. Potential errors include incomplete dissolution or interference from impurities, which can be mitigated using blank corrections .
Q. What analytical techniques are recommended for confirming the crystalline structure of MgTiO₃?
- Methodological Answer : X-ray diffraction (XRD) is the primary method. Prepare a finely ground sample and analyze diffraction patterns using Cu-Kα radiation. Compare peaks with reference data (JCPDS card 06-0494 for MgTiO₃). Raman spectroscopy complements XRD by identifying vibrational modes; MgTiO₃ exhibits distinct peaks at ~700 cm⁻¹ (Ti-O stretching) and ~300 cm⁻¹ (Mg-O). For nanostructured samples, pair with high-resolution transmission electron microscopy (HRTEM) to observe lattice fringes .
Advanced Research Questions
Q. How can discrepancies in reported bandgap values of MgTiO₃ across studies be resolved?
- Methodological Answer : Variations arise from synthesis methods (e.g., sol-gel vs. hydrothermal) and measurement techniques (UV-Vis vs. photoelectron spectroscopy). Standardize experimental conditions: use Tauc plots derived from UV-Vis diffuse reflectance spectra for direct bandgap calculation. Account for Urbach tail effects in polycrystalline samples. Cross-validate with photoluminescence spectroscopy to detect defect states that may artificially alter bandgap readings .
Q. What methodologies assess the thermal stability of MgTiO₃ under varying atmospheric conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) in controlled atmospheres (e.g., N₂, O₂, or vacuum) with heating rates of 5–10°C/min. Monitor mass loss up to 1200°C to detect phase transitions or decomposition. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. Post-annealing XRD confirms structural retention or phase segregation (e.g., MgTi₂O₅ formation) .
Q. How should researchers handle air/moisture-sensitive precursors during MgTiO₃ synthesis?
- Methodological Answer : Use Schlenk-line techniques for precursors like titanium tetraisopropoxide (TTIP). Store TTIP under argon and pre-dry solvents (e.g., isopropanol) over molecular sieves. Conduct reactions in anhydrous environments, monitored by Karl Fischer titration for residual moisture. For solid-state synthesis, employ gloveboxes with O₂/H₂O levels <1 ppm to prevent oxidation or hydroxide formation .
Q. How to address contradictions in reported catalytic activity data for MgTiO₃?
- Methodological Answer : Control surface area and defect density by standardizing synthesis parameters (e.g., calcination temperature, precursor ratios). Use Brunauer-Emmett-Teller (BET) analysis to correlate surface area with activity. Electrochemical impedance spectroscopy (EIS) can isolate charge-transfer resistance effects. Replicate experiments under identical pH, temperature, and illumination conditions (for photocatalysis) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
